2-acetyl-1H-indole-3-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-acetyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)10-9(11(14)15)7-4-2-3-5-8(7)12-10/h2-5,12H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFWJAMUHPEUPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392031 | |
| Record name | 2-acetyl-1H-indole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78839-04-0 | |
| Record name | 2-acetyl-1H-indole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-acetyl-1H-indole-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-acetyl-1H-indole-3-carboxylic acid
Introduction
This compound is a bifunctional heterocyclic compound featuring the indole scaffold, a privileged structure in medicinal chemistry due to its prevalence in natural products and pharmacologically active molecules.[1][2] The presence of both a carboxylic acid at the C3 position and an acetyl group at the C2 position makes this molecule a highly versatile synthetic intermediate. The electron-withdrawing nature of these substituents significantly influences the reactivity of the indole ring, while the functional groups themselves offer multiple handles for chemical modification. This guide provides a comprehensive overview of its physicochemical properties, synthetic pathways, spectroscopic signature, and chemical reactivity, offering field-proven insights for its application in research and drug development.
Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. The combination of a polar carboxylic acid, a moderately polar acetyl group, and the aromatic indole core results in a compound with limited aqueous solubility but good solubility in polar organic solvents like DMSO, DMF, and hot alcohols.[3] The capacity for intermolecular hydrogen bonding via the carboxylic acid and N-H groups suggests a relatively high melting point.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [4] |
| Monoisotopic Mass | 203.05824 Da | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | CC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O | [4] |
| InChI | InChI=1S/C11H9NO3/c1-6(13)10-9(11(14)15)7-4-2-3-5-8(7)12-10/h2-5,12H,1H3,(H,14,15) | [4] |
| InChIKey | SIFWJAMUHPEUPM-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 1.6 | [4] |
Synthesis Pathway: The Japp-Klingemann Reaction
A robust and widely adopted method for the synthesis of indole-2-carboxylic acid derivatives is the Japp-Klingemann reaction, followed by Fischer indole cyclization.[2][5][6] This strategic approach allows for the construction of the indole core with the desired substitution pattern from acyclic precursors. The key is the reaction between an aryl diazonium salt and a β-dicarbonyl compound, which in this case would be a derivative of acetoacetic ester to install the C2-acetyl group.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Japp-Klingemann and Fischer Cyclization
Step 1: Arylhydrazone Formation (Japp-Klingemann Reaction)
-
Diazotization: Dissolve the starting aniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is critical and temperature control prevents its decomposition.
-
Coupling: In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) in ethanol. Cool to 0 °C and add a solution of sodium ethoxide (2.0 eq). The base deprotonates the active methylene compound, forming a nucleophilic enolate.
-
Slowly add the cold diazonium salt solution to the enolate solution. The coupling reaction yields an azo intermediate, which spontaneously eliminates the chloro and ester groups under basic conditions to form the desired arylhydrazone.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Indole Formation (Fischer Indole Cyclization)
-
Cyclization: Add the crude arylhydrazone from Step 1 to polyphosphoric acid (PPA) or another strong acid catalyst (e.g., H₂SO₄ in ethanol). Heat the mixture (typically 80-100 °C). The acid catalyzes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[7]
-
Workup: Cool the reaction mixture and pour it onto crushed ice. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol. This step yields ethyl 2-acetyl-1H-indole-3-carboxylate.
Step 3: Hydrolysis to the Carboxylic Acid
-
Saponification: Dissolve the indole ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH). Reflux the mixture until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with cold, dilute HCl. The carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Spectroscopic Characterization
Accurate structural elucidation is paramount for any research chemical. The combination of NMR, IR, and Mass Spectrometry provides a definitive fingerprint for this compound.
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | -COOH Proton | > 12 ppm (broad singlet) | Highly deshielded acidic proton, subject to hydrogen bonding. |
| Indole N-H | > 10 ppm (broad singlet) | Deshielded proton on nitrogen within an aromatic system. | |
| Aromatic Protons | 7.0 - 8.2 ppm (multiplets) | Protons on the benzene ring of the indole core. | |
| Acetyl -CH₃ Protons | ~2.7 ppm (singlet) | Protons on a methyl group adjacent to a carbonyl, deshielded by the C=O group.[8] | |
| ¹³C NMR | Acetyl C=O | ~195 ppm | Ketonic carbonyl carbon. |
| Carboxyl C=O | ~170 ppm | Carboxylic acid carbonyl carbon.[9] | |
| Indole & Benzene Carbons | 110 - 140 ppm | Aromatic carbons of the fused ring system. | |
| Acetyl -CH₃ Carbon | ~30 ppm | Aliphatic methyl carbon. | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to strong hydrogen bonding in carboxylic acid dimers.[9][10] |
| N-H Stretch | ~3400 cm⁻¹ | Stretching vibration of the N-H bond on the indole ring. | |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | Carbonyl stretch, frequency lowered by conjugation and hydrogen bonding.[11] | |
| C=O Stretch (Acetyl Ketone) | ~1660 cm⁻¹ | Carbonyl stretch, frequency lowered significantly by conjugation with the electron-rich indole ring.[11] | |
| Mass Spec. | [M-H]⁻ | m/z 202.05 | Deprotonated molecular ion in negative ion mode.[4] |
| [M+H]⁺ | m/z 204.06 | Protonated molecular ion in positive ion mode.[4] | |
| Fragmentation | Loss of H₂O, CO₂, CH₃CO | Common fragmentation patterns for carboxylic acids and acetyl-substituted aromatics. |
Chemical Reactivity and Synthetic Potential
The reactivity of this compound is governed by its three key structural components: the carboxylic acid group, the acetyl group, and the electron-deficient indole ring.
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2-acetyl-1H-indole-3-carboxylic acid molecular weight and formula
An In-Depth Technical Guide to 2-acetyl-1H-indole-3-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone of modern drug design. Within this class, indole-3-carboxylic acids represent a critical subclass, acting as versatile intermediates and key pharmacophores. This technical guide provides a comprehensive overview of a specific, functionally rich derivative: This compound .
Aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the core molecular properties, predicted spectroscopic profile, a plausible synthetic strategy, and the potential therapeutic relevance of this compound. By combining theoretical data with established chemical principles, this guide serves as a foundational resource for leveraging this compound in research and development endeavors.
Core Molecular Properties
The fundamental identity of a chemical compound is defined by its structure and resulting molecular formula and weight. This compound combines the indole ring with two key functional groups: a ketone (the acetyl group) at the C2 position and a carboxylic acid at the C3 position. These groups are critical determinants of the molecule's chemical reactivity, physical properties, and potential biological activity.
Chemical Structure
Below is the two-dimensional structure of this compound.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The key identifiers and quantitative properties of the molecule are summarized in the table below. The distinction between monoisotopic mass and average molecular weight is crucial for high-resolution mass spectrometry versus stoichiometric calculations, respectively.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [1][2] |
| Molecular Weight | 203.197 g/mol | [1] |
| Monoisotopic Mass | 203.05824 Da | [2] |
| IUPAC Name | This compound | - |
| InChI | InChI=1S/C11H9NO3/c1-6(13)10-9(11(14)15)7-4-2-3-5-8(7)12-10/h2-5,12H,1H3,(H,14,15) | [2] |
| InChIKey | SIFWJAMUHPEUPM-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O | [2] |
Predicted Physicochemical & Spectroscopic Profile
Predicted Physical Properties
-
Appearance: Expected to be a solid at room temperature, likely off-white to yellow, characteristic of many indole derivatives.
-
Solubility: Due to the polar carboxylic acid and acetyl groups, it should exhibit moderate solubility in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Its solubility in nonpolar solvents like hexane is expected to be low. Water solubility will likely be poor but will increase significantly in basic aqueous solutions (e.g., NaHCO₃, NaOH) due to the deprotonation of the carboxylic acid to form a carboxylate salt.
-
pKa: The carboxylic acid proton is the most acidic, with a predicted pKa in the range of 3.5-4.5, similar to other indole-3-carboxylic acids. The N-H proton of the indole ring is much less acidic, with a pKa typically around 17.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following table outlines the expected key signals in major spectroscopic techniques.
| Technique | Predicted Features | Rationale |
| IR Spectroscopy | ~3300 cm⁻¹ (sharp): N-H stretch2500-3300 cm⁻¹ (very broad): O-H stretch of carboxylic acid~1700-1720 cm⁻¹ (strong): C=O stretch of carboxylic acid~1660-1680 cm⁻¹ (strong): C=O stretch of acetyl ketone~1600, 1450 cm⁻¹: Aromatic C=C stretches | The indole N-H gives a characteristic sharp peak. The carboxylic acid O-H is broad due to hydrogen bonding. The two carbonyl groups are electronically distinct; the ketone carbonyl is conjugated with the indole π-system, lowering its frequency relative to the carboxylic acid carbonyl.[3] |
| ¹H NMR | ~11.0-12.0 ppm (s, 1H): Indole N-H~12.0-13.0 ppm (s, broad, 1H): Carboxylic acid O-H~7.2-8.2 ppm (m, 4H): Aromatic protons~2.7 ppm (s, 3H): Acetyl CH₃ | Protons on heteroatoms (N-H, O-H) are highly deshielded and often broad. The aromatic protons will appear as a complex multiplet. The acetyl methyl protons are a distinct singlet, shifted downfield by the adjacent carbonyl group.[3] |
| ¹³C NMR | ~180-195 ppm: Acetyl C=O~165-175 ppm: Carboxylic acid C=O~110-140 ppm: 8 aromatic/indole carbons~30 ppm: Acetyl CH₃ | Carbonyl carbons are the most deshielded signals. The ketone carbonyl is typically further downfield than the carboxylic acid carbonyl.[4] The eight carbons of the bicyclic indole ring will appear in the aromatic region.[4] |
| Mass Spectrometry | [M+H]⁺: m/z 204.0655[M-H]⁻: m/z 202.0510Key Fragments: Loss of H₂O, COOH, and CH₃CO | High-resolution mass spectrometry should confirm the exact mass.[2] Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (45 Da). The acetyl group (43 Da) is another likely neutral loss. |
Synthetic Strategy and Methodologies
A robust and reproducible synthetic route is paramount for obtaining any compound for further study. While a specific published synthesis for this compound is not prominent, a reliable pathway can be designed based on classical indole synthesis reactions. The Japp-Klingemann reaction provides a powerful and convergent approach.
Proposed Synthetic Route: Japp-Klingemann Reaction
This strategy involves the reaction of a diazonium salt with an active methylene compound, in this case, a β-keto ester, which upon acid-catalyzed cyclization yields the desired indole core.
Caption: Proposed synthetic workflow via the Japp-Klingemann reaction.
Detailed Experimental Protocol (Representative)
This protocol is a representative, hypothetical procedure. Researchers should perform their own optimizations and safety assessments.
Step 1: Formation of Benzenediazonium Chloride
-
In a 250 mL beaker, dissolve aniline (1.0 eq) in 3 M hydrochloric acid (3.0 eq).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Causality: The cold temperature is critical to prevent the unstable diazonium salt from decomposing. The excess acid ensures complete diazotization and prevents unwanted side reactions.
-
-
The resulting solution of the diazonium salt is used immediately in the next step.
Step 2: Japp-Klingemann Coupling and Fischer Cyclization
-
In a separate flask, dissolve ethyl 2-acetyl-3-oxobutanoate (1.0 eq) in ethanol, and cool to 0-5 °C.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) to deprotonate the active methylene group, forming the enolate.
-
Slowly add the cold diazonium salt solution from Step 1 to the enolate solution. A colored precipitate (the hydrazone) should form.
-
Causality: The electron-rich enolate acts as a nucleophile, attacking the electrophilic terminal nitrogen of the diazonium salt.
-
-
After the addition is complete, stir for 1-2 hours at low temperature.
-
Isolate the hydrazone intermediate by filtration, wash with cold water, and dry.
-
Add the dried hydrazone to polyphosphoric acid (PPA) or concentrated sulfuric acid and heat to 80-100 °C for 1-2 hours.
-
Pour the hot reaction mixture onto crushed ice to precipitate the crude product, ethyl 2-acetyl-1H-indole-3-carboxylate.
-
Filter, wash with water until neutral, and purify by recrystallization from ethanol.
-
Validation: The intermediate ester product should be validated by ¹H NMR (presence of ethyl signals) and mass spectrometry before proceeding.
-
Step 3: Saponification to the Carboxylic Acid
-
Suspend the purified indole ester (1.0 eq) in a mixture of THF/methanol and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC analysis shows complete consumption of the starting material.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl.
-
Causality: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate.
-
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
-
Validation: The final product's identity and purity must be confirmed using the spectroscopic methods outlined in Section 2.2 (NMR, IR, MS) and by melting point analysis.
-
Relevance in Medicinal Chemistry and Drug Development
The this compound scaffold is rich in pharmacophoric features, making it an attractive starting point for drug discovery. The indole N-H can act as a hydrogen bond donor, the two carbonyl oxygens are hydrogen bond acceptors, and the aromatic ring can engage in π-π stacking and hydrophobic interactions.
-
Anti-inflammatory Agents: Indole derivatives are well-known for their anti-inflammatory properties. The core structure is present in non-steroidal anti-inflammatory drugs (NSAIDs). Cysteinyl-leukotrienes (CysLTs) are inflammatory mediators, and novel indole-2-carboxylic acid derivatives have been identified as highly potent and selective CysLT1 antagonists for potential use in asthma treatment.[6]
-
Antimicrobial and Antioxidant Activity: Modifications of the indole-3-carboxylic acid core have led to compounds with significant antioxidant activity.[7] The indole ring's ability to scavenge free radicals is a key aspect of this function. Furthermore, various indole derivatives have been reported to possess antibacterial and antifungal properties.[8]
-
GPCR Modulation: G protein-coupled receptors (GPCRs) are a major class of drug targets. Indole-2-carboxamides have been explored as allosteric modulators for the cannabinoid receptor 1 (CB1), which is involved in metabolism, nociception, and neuronal functions.[9] The functional groups on the this compound scaffold could be readily converted to amides for similar applications.
-
Auxin Mimics: In agrochemical research, indole-3-carboxylic acids are related to indole-3-acetic acid (IAA), a primary plant hormone (auxin). Synthetic derivatives are being developed as novel herbicides that mimic or antagonize the natural auxin response.[5][10]
Conclusion
This compound is a compound of significant interest, possessing a robust chemical scaffold and versatile functional groups. While detailed experimental data remains limited, its molecular properties and spectroscopic fingerprints can be confidently predicted, providing a solid foundation for its synthesis and characterization. The proposed synthetic route via the Japp-Klingemann reaction offers a reliable and well-precedented method for its preparation. Given the established importance of the indole-carboxylic acid core in diverse therapeutic areas—from anti-inflammatory to neurological applications—this molecule stands as a valuable and promising building block for the next generation of small-molecule therapeutics and chemical probes.
References
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Mathew, B. et al. (2014). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]
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Srinivas, M. et al. (2012). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. [Link]
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Kim, J. et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]
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Kulkarni, P. M. et al. (2018). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]
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Clegg, W. et al. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E. [Link]
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NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to 2-acetyl-1H-indole-3-carboxylic acid: Predictive Analysis for Structural Elucidation
This technical guide provides a detailed predictive analysis of the spectral data for 2-acetyl-1H-indole-3-carboxylic acid, a molecule of interest to researchers in medicinal chemistry and drug development. Given the absence of a complete, publicly available experimental dataset for this specific compound, this document synthesizes established spectroscopic principles and data from analogous structures to construct a reliable reference for its identification and characterization. The methodologies and interpretations are designed for professionals requiring a deep understanding of structural analysis.
The core structure combines an indole nucleus with two key electron-withdrawing groups: an acetyl group at the C2 position and a carboxylic acid at the C3 position. This unique substitution pattern dictates a distinct spectroscopic fingerprint, which we will explore through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, specific choices in experimental setup are critical for obtaining a high-quality, interpretable spectrum.
Expert Rationale for Experimental Protocol
The choice of solvent is paramount. Due to the presence of two highly acidic, exchangeable protons (N-H and COOH) and the compound's overall polarity, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Unlike CDCl₃, DMSO-d₆ is a hydrogen bond acceptor, which slows the exchange rate of the N-H and COOH protons, allowing them to be observed as distinct, often broad, signals. Tetramethylsilane (TMS) will be used as the internal standard, setting the 0 ppm reference point.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of DMSO-d₆. Ensure complete dissolution, vortexing gently if necessary.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of at least 15 ppm is recommended to ensure the capture of the highly deshielded carboxylic acid proton.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet. A sufficient number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
Predicted ¹H NMR Spectral Data
The electron-withdrawing nature of the acetyl and carboxylic acid groups will significantly deshield the protons on the indole ring, shifting them downfield compared to the parent indole.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, DMSO-d₆)
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~13.5 | broad singlet | 1H | COOH | Extremely deshielded due to acidity and hydrogen bonding. |
| H-b | ~12.3 | broad singlet | 1H | N-H | Deshielded indole N-H proton, broadened by slow exchange. |
| H-4 | ~8.20 | doublet (d) | 1H | Ar-H (C4-H) | Strongly deshielded by the anisotropic effect of the C3-COOH and C2-C=O groups. |
| H-7 | ~7.65 | doublet (d) | 1H | Ar-H (C7-H) | Aromatic proton adjacent to the indole nitrogen. |
| H-5 | ~7.30 | triplet (t) | 1H | Ar-H (C5-H) | Typical aromatic region, coupled to H-4 and H-6. |
| H-6 | ~7.25 | triplet (t) | 1H | Ar-H (C6-H) | Typical aromatic region, coupled to H-5 and H-7. |
| H-c | ~2.65 | singlet (s) | 3H | -COCH₃ | Protons on a methyl group adjacent to a carbonyl, deshielded.[1] |
graph "Molecule_H_NMR" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis]; overlap=false; splines=false;// Define nodes for atoms with positions N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.4!"]; C3 [label="C", pos="-1.2,-0.8!"]; C3a [label="C", pos="0,-1.2!"]; C7a [label="C", pos="1.2,0.4!"]; C4 [label="C", pos="0,-2.4!"]; C5 [label="C", pos="1.2,-2.8!"]; C6 [label="C", pos="2.4,-2.0!"]; C7 [label="C", pos="2.4,-0.8!"]; // Substituents C_acetyl [label="C", pos="-2.4,1.0!"]; O_acetyl [label="O", pos="-2.4,2.0!"]; CH3_acetyl [label="CH₃", pos="-3.6,0.2!", fontcolor="#EA4335"]; C_acid [label="C", pos="-2.4,-1.4!"]; O1_acid [label="O", pos="-2.4,-2.4!"]; O2_acid [label="O", pos="-3.6,-1.0!"]; // Protons H_b [label="H", pos="0,1.8!", fontcolor="#34A853"]; H_4 [label="H", pos="-0.8,-3.0!", fontcolor="#EA4335"]; H_5 [label="H", pos="1.2,-3.8!", fontcolor="#FBBC05"]; H_6 [label="H", pos="3.4,-2.4!", fontcolor="#4285F4"]; H_7 [label="H", pos="3.4,-0.2!", fontcolor="#34A853"]; H_a [label="H", pos="-4.4,-1.4!", fontcolor="#EA4335"]; // Labels label_b [label="b", pos="-0.5,2.0!", fontcolor="#34A853"]; label_4 [label="4", pos="-1.2,-2.6!", fontcolor="#EA4335"]; label_5 [label="5", pos="0.8,-3.4!", fontcolor="#FBBC05"]; label_6 [label="6", pos="2.8,-2.0!", fontcolor="#4285F4"]; label_7 [label="7", pos="2.8,-0.8!", fontcolor="#34A853"]; label_c [label="c", pos="-4.0,0.6!", fontcolor="#EA4335"]; label_a [label="a", pos="-4.0,-1.0!", fontcolor="#EA4335"]; // Draw bonds edge [style=solid]; N1 -- C2; N1 -- C7a; N1 -- H_b; C2 -- C3; C2 -- C_acetyl; C3 -- C3a; C3 -- C_acid; C3a -- C4; C3a -- C7a; C4 -- C5; C4 -- H_4; C5 -- C6; C5 -- H_5; C6 -- C7; C6 -- H_6; C7 -- C7a; C7 -- H_7; C_acetyl -- O_acetyl [style=double]; C_acetyl -- CH3_acetyl; C_acid -- O1_acid [style=double]; C_acid -- O2_acid; O2_acid -- H_a;
}
Caption: Structure of this compound with proton labels.
Predicted ¹³C NMR Spectral Data
The carbon spectrum will be characterized by two very downfield signals for the carbonyl carbons and the expected signals for the indole ring system. Carbons C2 and C3 will be significantly downfield due to the direct attachment of the deshielding substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts (101 MHz, DMSO-d₆)
| Predicted δ (ppm) | Assignment | Rationale |
| ~193.0 | C =O (Acetyl) | Ketone carbonyls typically appear in this region.[2][3] |
| ~165.0 | C =O (Acid) | Carboxylic acid carbonyls are found in this range, slightly upfield from ketones.[2][4] |
| ~138.0 | C 7a | Quaternary indole carbon adjacent to the nitrogen. |
| ~135.0 | C 2 | Highly deshielded due to attachment of the acetyl group. |
| ~127.0 | C 3a | Quaternary indole carbon at the ring junction. |
| ~124.5 | C 4 | Aromatic CH, shifted downfield. |
| ~123.0 | C 6 | Aromatic CH. |
| ~121.5 | C 5 | Aromatic CH. |
| ~113.0 | C 7 | Aromatic CH adjacent to the nitrogen. |
| ~112.0 | C 3 | Quaternary carbon attached to the carboxylic acid. |
| ~30.0 | -COC H₃ | Acetyl methyl carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the key functional groups within a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small, solvent-free sample of the crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000 to 600 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be run first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Data
The spectrum will be dominated by features from the carboxylic acid, the ketone, and the indole N-H. The carboxylic acid O-H stretch is particularly diagnostic due to its extreme broadness, which arises from strong intermolecular hydrogen bonding that forms a dimeric structure.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity / Shape | Functional Group | Rationale |
| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic Acid Dimer) | The hallmark of a hydrogen-bonded carboxylic acid.[4][5] |
| ~3250 | Medium, Sharp | N-H stretch (Indole) | A distinct, sharper peak often superimposed on the broad O-H band. |
| ~1705 | Strong, Sharp | C=O stretch (Carboxylic Acid) | Conjugation with the indole ring lowers the frequency from a typical ~1760 cm⁻¹.[4][6] |
| ~1660 | Strong, Sharp | C=O stretch (Acetyl Ketone) | Lowered from the typical ~1715 cm⁻¹ due to conjugation with the indole ring system.[7][8] |
| 1600 - 1450 | Medium | C=C stretch (Aromatic) | Multiple bands are expected from the indole ring. |
| ~1300 | Medium | C-O stretch (Carboxylic Acid) | Coupled with O-H bending. |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that will keep the molecule intact, allowing for clear observation of the molecular ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Negative mode is often highly sensitive for carboxylic acids.
-
High-Resolution MS: If available, perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₁H₉NO₃
-
Monoisotopic Mass: 203.0582 g/mol
-
Predicted Molecular Ion (ESI Negative Mode): [M-H]⁻ = 202.0513 m/z
-
Predicted Molecular Ion (ESI Positive Mode): [M+H]⁺ = 204.0652 m/z
The fragmentation pattern will be key to confirming the positions of the substituents.
Table 4: Predicted Key Fragment Ions (EI or CID)
| m/z (charge) | Proposed Loss | Fragment Structure |
| 188 | Loss of •CH₃ | [M - 15]⁺ |
| 186 | Loss of H₂O | [M - 18]⁺ |
| 158 | Loss of •COOH | [M - 45]⁺ |
| 144 | Loss of •CH₃ and CO₂ | [M - 15 - 44]⁺ |
| 43 | [CH₃CO]⁺ (Acylium ion) |
digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=11, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=10];M [label="[M]⁺˙\nm/z = 203", fillcolor="#F1F3F4", style=filled]; F1 [label="[M - CH₃]⁺\nm/z = 188", fillcolor="#F1F3F4", style=filled]; F2 [label="[M - H₂O]⁺˙\nm/z = 185", fillcolor="#F1F3F4", style=filled]; F3 [label="[M - COOH]⁺\nm/z = 158", fillcolor="#F1F3F4", style=filled]; F4 [label="[CH₃CO]⁺\nm/z = 43", fillcolor="#F1F3F4", style=filled]; M -> F1 [label="- •CH₃"]; M -> F2 [label="- H₂O"]; M -> F3 [label="- •COOH"]; M -> F4 [label="α-cleavage"];
}
Caption: Predicted major fragmentation pathways for this compound.
Integrated Workflow for Structural Confirmation
No single technique provides the complete picture. True structural confidence comes from the synergistic integration of all spectral data.
Caption: Integrated workflow for the structural elucidation of the target molecule.
Conclusion
The structural characterization of this compound relies on a cohesive interpretation of its NMR, IR, and MS spectra. This guide establishes a predictive spectral profile: ¹H NMR will show highly deshielded aromatic protons (especially H-4) and two exchangeable singlets above 12 ppm. ¹³C NMR will confirm the presence of two distinct carbonyls (~193 and ~165 ppm). The IR spectrum will be defined by an extremely broad O-H stretch and two sharp C=O bands (~1705 and ~1660 cm⁻¹). Finally, mass spectrometry will confirm the molecular formula and show characteristic losses of methyl, water, and the carboxylic acid group. This comprehensive dataset serves as an authoritative reference for any researcher working with this compound.
References
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). Oxindole-3-acetic acid. PubChem Compound Database. [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
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University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
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Carbonyl - compounds - IR - spectroscopy. (n.d.). [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]
-
PubMed. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. [Link]
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
University College London. (n.d.). Chemical shifts. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]
-
ResearchGate. (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Whitman College. (n.d.). GCMS Section 6.12. [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
YouTube. (2020). Mass Spec 3e Carboxylic Acids. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [Link]
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In Silico Modeling of 2-acetyl-1H-indole-3-carboxylic Acid: A Technical Guide to Unraveling Molecular Interactions
Introduction: Bridging Computational Chemistry and Drug Discovery
In the modern era of pharmaceutical research, in silico methodologies are indispensable, accelerating the discovery and design of novel therapeutic agents by providing profound insights into molecular interactions at an atomic level. This guide offers a comprehensive, technically-grounded walkthrough for modeling the interactions of 2-acetyl-1H-indole-3-carboxylic acid , a molecule built upon the privileged indole scaffold, which is a cornerstone in many biologically active compounds.[1]
The focus of our investigation is the interaction of this ligand with Indoleamine 2,3-dioxygenase 1 (IDO1) , a critical enzyme in the kynurenine pathway of tryptophan metabolism.[2][3] IDO1 is a well-established therapeutic target, particularly in immuno-oncology, as its upregulation in tumor microenvironments contributes to immune escape.[4][5] Given that indole-based structures are known to inhibit IDO1, this enzyme serves as a highly relevant and illustrative target for this guide.[6]
This document is structured to guide researchers through a logical, field-proven computational workflow, from initial system preparation to the dynamic simulation of the protein-ligand complex. We will delve into the causality behind each methodological choice, ensuring a robust and reproducible in silico experiment.
Section 1: System Preparation: The Foundation for a Credible Model
Target Protein (IDO1) Preparation
The starting point for structure-based drug design is a high-resolution crystal structure of the target protein.[7] For this guide, we will utilize the human IDO1 structure.
Detailed Protocol:
-
Structure Retrieval: Download the crystal structure of human IDO1 from the RCSB Protein Data Bank. A suitable entry is PDB ID: 6R63 , which shows IDO1 in complex with an inhibitor, providing a well-defined active site.[8]
-
Initial Cleaning (Using UCSF Chimera or PyMOL):
-
Load the PDB file (6R63.pdb).
-
Remove all non-essential molecules, including water (HOH), co-solvents, and the co-crystallized ligand. This is crucial to ensure the docking simulation is not biased by the original ligand's presence.
-
Isolate the protein chain(s) of interest (e.g., Chain A).
-
-
Protein Preparation (Using AutoDock Tools): [9]
-
Add polar hydrogens, as they are critical for forming hydrogen bonds but are often not resolved in crystal structures.[10]
-
Assign Gasteiger charges, a method for calculating partial atomic charges that is fundamental for evaluating electrostatic interactions.
-
Merge non-polar hydrogens to reduce computational complexity.
-
Save the prepared protein structure in the PDBQT format (ido1_prepared.pdbqt), which includes charge and atom type information required by AutoDock Vina.[11]
-
Ligand (this compound) Preparation
Proper ligand preparation ensures that its three-dimensional conformation, charge distribution, and bond orders are correct.
Detailed Protocol:
-
2D Structure Definition: Obtain the 2D structure of this compound, for instance, from PubChem or by drawing it in a chemical sketcher like ChemDraw.
-
3D Conversion and Energy Minimization:
-
Use a program like Open Babel or the tools within UCSF Chimera to convert the 2D structure into a 3D conformation.
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to generate a low-energy, sterically favorable conformation.
-
-
Ligand Preparation for Docking (Using AutoDock Tools): [12]
-
Detect the rotatable bonds within the ligand. This flexibility is essential for the docking algorithm to explore different binding poses.
-
Assign Gasteiger charges.
-
Save the final structure in the PDBQT format (ligand.pdbqt).
-
Workflow for System Preparation
Caption: Workflow for preparing the receptor (IDO1) and ligand for molecular docking.
Section 2: Molecular Docking: Predicting the Binding Pose and Affinity
Trustworthiness: Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] The scoring function provides an estimate of the binding affinity. While not an absolute measure of binding energy, it is highly effective for ranking potential ligands and identifying key interaction patterns. We use AutoDock Vina, a widely validated and efficient open-source docking engine.[9][14]
Defining the Binding Site
Scientist's Note: The definition of the search space (the "grid box") is a critical parameter. A box that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time and can reduce predictive accuracy. By centering the grid on the co-crystallized inhibitor from the original PDB file (6R63), we are focusing the search on a biologically validated active site.[15]
AutoDock Vina Protocol
Detailed Protocol:
-
Grid Box Definition:
-
Using AutoDock Tools, load the prepared receptor (ido1_prepared.pdbqt).
-
Center the grid box on the active site. For PDB 6R63, the approximate center coordinates can be determined from the location of the original inhibitor.
-
Set the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the active site cavity.
-
-
Configuration File: Create a text file (conf.txt) specifying the input files and search space parameters.
-
Execution: Run the docking simulation from the command line: vina --config conf.txt --log results.log
-
Analysis of Results:
-
The output file results.pdbqt will contain up to nine predicted binding poses, ranked by their binding affinity (in kcal/mol).
-
The results.log file provides a summary table of these scores.
-
Visualize the top-ranked pose in complex with the IDO1 receptor using PyMOL or UCSF Chimera.
-
Analyze the key interactions: identify hydrogen bonds, hydrophobic contacts, and potential π-π stacking between the ligand's indole ring and aromatic residues in the active site (e.g., Tyr126, Phe163).[16]
-
Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -8.5 | 0.000 | Arg231, Ser167, Phe163 |
| 2 | -8.2 | 1.251 | Arg231, Cys129, Tyr126 |
| 3 | -8.0 | 1.874 | Ser167, Ala264, Phe226 |
| ... | ... | ... | ... |
| (Note: Data is illustrative. Actual results will be generated by the simulation.) |
Section 3: Molecular Dynamics (MD) Simulation: From Static Snapshot to Dynamic Reality
Expertise & Experience: Molecular docking provides a valuable but static prediction of the binding event. Biological systems, however, are dynamic. MD simulations offer a way to observe the physical movements of atoms and molecules over time, providing critical insights into the stability of the protein-ligand complex, the role of solvent, and the persistence of key interactions.[17] We will use GROMACS, a highly efficient and widely used MD simulation package.[18]
System Building and Parameterization
Scientist's Note: A significant challenge in protein-ligand simulations is generating accurate force field parameters for the ligand that are compatible with the protein's force field (e.g., CHARMM36m).[19][20] Using a server like CGenFF is a standard and reliable method to obtain these parameters, ensuring that the interactions within the ligand and between the ligand and the protein are described by a consistent physical model.[21][22]
GROMACS MD Simulation Protocol
Caption: Step-by-step workflow for a GROMACS molecular dynamics simulation.
Detailed Protocol:
-
Topology Generation:
-
System Solvation and Ionization:
-
Create a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system for ~100 ps with position restraints on the protein and ligand heavy atoms. This allows the water and ions to relax around the solute. Confirm that the system temperature has reached and stabilized at the target value (e.g., 300 K).
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate for a longer period (~200 ps), again with position restraints. This step ensures the system's pressure and density stabilize.
-
-
Production MD: Run the production simulation for a duration sufficient to observe the dynamics of interest (e.g., 100 ns) without any position restraints.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD curve indicates that the system has reached equilibrium and the overall complex is structurally stable.[24][25]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein, such as loops, and can indicate which residues are most affected by ligand binding.[26][27]
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over the course of the simulation. The persistence of specific hydrogen bonds is a strong indicator of their importance for binding affinity.
-
Section 4: Advanced In Silico Analysis
Pharmacophore Modeling
Authoritative Grounding: A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) essential for biological activity.[28] Based on the stable interactions identified through MD simulations, a 3D pharmacophore model can be generated. This model can then be used as a query to screen large virtual compound libraries to identify novel molecules with different chemical scaffolds but the same essential binding features, potentially leading to new IDO1 inhibitors.[29][30]
ADMET Prediction
Trustworthiness: A potent inhibitor is not necessarily a viable drug candidate. Early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital.[31] Various open-access web servers (e.g., SwissADME) can predict key properties like Lipinski's rule of five, bioavailability, and potential toxicity based on the ligand's structure.[13][32] This step helps to "fail fast, fail cheap," prioritizing compounds with more favorable drug-like profiles for further development.[33][34][35]
Conclusion
This technical guide has outlined a comprehensive and robust in silico workflow for investigating the interactions of this compound with its potential target, IDO1. By progressing from the foundational steps of system preparation through static molecular docking to dynamic molecular simulations and advanced analyses, researchers can build a detailed, multi-faceted understanding of the molecular recognition process.
The causality-driven protocols described herein are designed to ensure scientific rigor and reproducibility. The insights gained from such studies—identifying key binding interactions, assessing complex stability, and predicting drug-like properties—are invaluable for guiding the rational design and optimization of new, more effective therapeutic agents. Ultimately, these computational methods serve as a powerful hypothesis-generation engine that, when coupled with experimental validation, significantly streamlines the path from molecular concept to clinical candidate.
References
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]
-
Wiesmann, D. P., Panmanee, J., & Mukda, S. (2022). An in-silico study of structure-based virtual screening of IDO1 inhibitors as candidate compounds for drug development of IDO1-related diseases. Journal of Basic and Applied Pharmacology, O52-61. Retrieved from [Link]
-
RCSB Protein Data Bank. (2019). 6R63: Crystal structure of indoleamine 2,3-dioxygenase 1 (IDO1) in complex with ferric heme and MMG-0358. Retrieved from [Link]
-
Lee, S. M., & Kim, D. H. (2021). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Molecules and Cells, 44(9), 627-636. Retrieved from [Link]
-
GROMACS Forums. (2022). Ligand Parameters - User discussions. Retrieved from [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
-
Agnihotri, S., & Roy, K. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1021-1039. Retrieved from [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech Department of Biochemistry. Retrieved from [Link]
-
Zhang, X., et al. (2025). Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sgrignani, J., et al. (2016). Docking Studies and Molecular Dynamic Simulations Reveal Different Features of IDO1 Structure. ChemMedChem, 11(11), 1184-1193. Retrieved from [Link]
-
Akinnuwesi, A. A., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Zhang, X., et al. (2025). Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Galaxy Training. (2019). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Retrieved from [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. Retrieved from [Link]
-
Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Retrieved from [Link]
-
RCSB Protein Data Bank. (2018). 6E45: CRYSTAL STRUCTURE OF HUMAN INDOLEAMINE 2,3-DIOXYGENASE 1 (IDO1) free enzyme in the ferrous state. Retrieved from [Link]
-
Panda, P. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. Retrieved from [Link]
-
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]
-
GROMACS. (n.d.). GROMACS Tutorials. Retrieved from [Link]
-
Fung, S., et al. (2014). A molecular docking strategy for identifying fragment inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). Cancer Research, 74(19 Supplement), 5372. Retrieved from [Link]
-
Darré, L., et al. (2019). Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. Journal of Chemical Theory and Computation, 15(1), 72-77. Retrieved from [Link]
-
ResearchGate. (2024). What is the major difference between RMSD and RMSF analysis?. Retrieved from [Link]
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Yue, E. W., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Medicinal Chemistry, 64(9), 5645-5667. Retrieved from [Link]
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Klicic, J., et al. (2021). Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 64(24), 17731-17748. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy. Retrieved from [Link]
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GROMACS Forums. (2024). How to use ligand parameter file generated by ffTK in GROMACS?. Retrieved from [Link]
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Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]
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Lewis-Ballester, A., et al. (2018). High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form. Acta Crystallographica Section D: Structural Biology, 74(Pt 11), 1085-1093. Retrieved from [Link]
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An In-depth Technical Guide on the Synthesis, Isolation, and Characterization of 2-acetyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active compounds, from the essential amino acid tryptophan to complex alkaloids and modern pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the synthesis, isolation, and characterization of a specific derivative, 2-acetyl-1H-indole-3-carboxylic acid. While a singular "discovery" of this molecule is not prominently documented, its structural motifs—an acetyl group at the C2 position and a carboxylic acid at the C3 position—suggest its potential as a valuable intermediate or a bioactive agent in its own right, drawing from the rich pharmacological profile of related indole derivatives. This document serves as a practical guide for researchers aiming to synthesize and study this and similar compounds, offering detailed protocols, mechanistic insights, and characterization benchmarks.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged structure in drug discovery, renowned for its ability to interact with a wide range of biological targets.[2] Derivatives of indole-carboxylic acids have demonstrated a multitude of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[2][3][4][5] For instance, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors, showcasing the therapeutic potential of this class of compounds.[6] Furthermore, the introduction of an acetyl group can significantly influence the electronic and steric properties of the indole ring, potentially modulating its biological activity.
This guide focuses on this compound, a molecule that combines the key functionalities of a carboxylic acid and an acetyl group on the indole core. The strategic placement of these groups offers multiple points for further chemical modification, making it an attractive building block for combinatorial chemistry and the development of new therapeutic agents. The following sections will detail a proposed synthetic pathway, purification strategies, and analytical methods for the unambiguous identification of this target compound.
Synthetic Strategy and Experimental Protocols
The synthesis of this compound can be approached through a multi-step process, starting from a readily available indole precursor. A logical and efficient pathway involves the protection of the indole nitrogen, followed by selective functionalization at the C3 and C2 positions, and concluding with deprotection and hydrolysis.
Proposed Synthetic Pathway
The proposed synthesis commences with the protection of the indole nitrogen to prevent side reactions, followed by the introduction of the carboxylic acid moiety (as an ester) at the C3 position. Subsequent acetylation at the C2 position, and final deprotection/hydrolysis yields the target compound.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 1-acetyl-1H-indole-3-carboxylate
This initial step serves to both protect the indole nitrogen and install the precursor to the carboxylic acid group at the C3 position.
-
Rationale: Acetylation of the indole nitrogen enhances the electron-withdrawing nature of the pyrrole ring, which can influence the regioselectivity of subsequent electrophilic substitution reactions. Using acetic anhydride provides a straightforward method for this protection.[7]
-
Procedure:
-
To a solution of ethyl 1H-indole-3-carboxylate (1.0 eq) in pyridine (10 volumes), add acetic anhydride (1.5 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield ethyl 1-acetyl-1H-indole-3-carboxylate.[7]
-
Step 2: Friedel-Crafts Acetylation at the C2 Position
With the C1 and C3 positions occupied, the C2 position becomes the next favorable site for electrophilic substitution.
-
Rationale: The Friedel-Crafts acylation is a classic method for introducing an acetyl group onto an aromatic ring. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is standard.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (2.5 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C and add acetyl chloride (1.2 eq) dropwise.
-
Add a solution of ethyl 1-acetyl-1H-indole-3-carboxylate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product, ethyl 1,2-diacetyl-1H-indole-3-carboxylate.
-
Step 3: Hydrolysis to this compound
The final step involves the removal of the N-acetyl protecting group and the hydrolysis of the ethyl ester to the carboxylic acid.
-
Rationale: Basic hydrolysis using sodium hydroxide is an effective method for both saponification of the ester and removal of the N-acetyl group.[8]
-
Procedure:
-
Dissolve the crude ethyl 1,2-diacetyl-1H-indole-3-carboxylate in a mixture of methanol and 2M aqueous sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.
-
Isolation and Purification
The purity of the final compound is critical for its use in biological assays and further chemical transformations. A combination of extraction and recrystallization is typically employed.
Work-up and Extraction
The work-up procedure described in the synthetic protocol is designed to remove the bulk of reagents and by-products. The choice of solvents for extraction is based on the polarity of the intermediate compounds.
Purification by Recrystallization
-
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
-
Protocol:
-
Select an appropriate solvent or solvent system in which the crude this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water is often a good starting point for indole carboxylic acids.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot-filtering the solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry thoroughly.
-
Characterization and Analytical Data
Unambiguous characterization of the synthesized this compound is essential to confirm its structure and purity. The following analytical techniques are recommended.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the acetyl protons (-COCH₃) around δ 2.5 ppm. - Aromatic protons of the indole ring in the range of δ 7.0-8.5 ppm. - A broad singlet for the carboxylic acid proton (-COOH) at δ > 10 ppm. - A broad singlet for the N-H proton of the indole ring.[3] |
| ¹³C NMR | - A signal for the acetyl carbonyl carbon around δ 190-200 ppm. - A signal for the carboxylic acid carbonyl carbon around δ 165-175 ppm. - Signals for the aromatic carbons of the indole ring. |
| FT-IR (KBr) | - A broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹. - A C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹. - A C=O stretching band for the acetyl ketone around 1660-1680 cm⁻¹. - N-H stretching of the indole ring around 3300-3500 cm⁻¹.[3] |
| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight of the compound (C₁₁H₉NO₃, MW: 203.19 g/mol ). |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of the final compound.[9]
-
Method: A reverse-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm and 280 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram.
Potential Biological Significance and Applications
While the specific biological activity of this compound is not extensively reported, its structural features suggest several potential areas of investigation:
-
Anti-inflammatory and Analgesic: Many indole-3-carboxylic acid derivatives exhibit anti-inflammatory and analgesic properties.[3][4]
-
Antimicrobial Agents: The indole nucleus is a common feature in antimicrobial compounds.[2][10]
-
Anticancer Activity: Indole derivatives have been investigated for their potential as anticancer agents.[11]
-
Enzyme Inhibition: The carboxylic acid and acetyl groups can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of enzymes. For example, indole-2-carboxylic acids have shown inhibitory activity against HIV-1 integrase.[6]
-
Herbicidal Activity: Indole-3-carboxylic acid derivatives have been explored as potential herbicides.[12]
The synthesis of this compound provides a platform for generating a library of derivatives for screening against various biological targets.
Caption: Potential therapeutic and agrochemical applications.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis, isolation, and characterization of this compound. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently produce and validate this compound for further investigation. The rich chemical landscape of indole derivatives suggests that this particular molecule holds promise as a versatile building block and a candidate for biological screening in various therapeutic areas. The detailed protocols and rationale provided herein are intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore the potential of this and related indole structures.
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Ethyl 1-acetyl-1H-indole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. National Center for Biotechnology Information. Available at: [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]
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Synthesis, antioxidant and antimicrobial activity of 3‐(1H‐indole‐3‐carbonyl)‐2H‐chromen‐2‐ones. ResearchGate. Available at: [Link]
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Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. Available at: [Link]
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Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. Available at: [Link]
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The Ascendant Scaffold: A Technical Guide to 2-Acetyl-1H-indole-3-carboxylic Acid and Its Analogs in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical review of 2-acetyl-1H-indole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis, physicochemical characterization, and the burgeoning potential of its analogs as therapeutic agents. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel pharmaceuticals based on the indole scaffold.
The Indole Nucleus: A Cornerstone of Medicinal Chemistry
The indole ring system is a ubiquitous "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding capabilities with various biological targets. This has led to the development of indole-based drugs for a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3][4] The strategic functionalization of the indole core, particularly at the C2 and C3 positions, allows for the fine-tuning of pharmacological activity.
Synthesis of this compound and Its Analogs
The synthesis of the target compound, this compound, is not extensively documented in publicly available literature. However, a plausible and efficient synthetic strategy can be devised based on established organometallic and electrophilic aromatic substitution reactions. The following section outlines a robust, multi-step synthesis protocol.
Proposed Synthetic Pathway
The proposed synthesis commences with the protection of the indole nitrogen, followed by a regioselective Friedel-Crafts acylation at the C2 position, and concludes with the deprotection and functionalization of the C3 position.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: N-Protection of Indole
-
To a solution of indole (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-tosylindole.
Step 2: Friedel-Crafts Acylation
-
To a solution of N-tosylindole (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (1.5 equivalents) portion-wise.
-
Stir the mixture for 15 minutes, then add acetyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.[5]
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 2-acetyl-1-(phenylsulfonyl)-1H-indole.[5]
Step 3: Vilsmeier-Haack Formylation
-
To a solution of 2-acetyl-1-(phenylsulfonyl)-1H-indole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (2 equivalents) dropwise at 0 °C.
-
Stir the mixture at 80 °C for 3 hours.
-
Cool the reaction to room temperature and pour into crushed ice.
-
Neutralize with aqueous sodium hydroxide solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 2-acetyl-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.
Step 4: Oxidation and Esterification
-
To a solution of the aldehyde from Step 3 (1 equivalent) in ethanol, add manganese dioxide (5 equivalents) and sodium cyanide (1.5 equivalents).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the residue by column chromatography to yield ethyl 2-acetyl-1-(phenylsulfonyl)-1H-indole-3-carboxylate.
Step 5: Deprotection and Hydrolysis
-
Dissolve the ester from Step 4 (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (3 equivalents) and heat the mixture to reflux for 4 hours.[6]
-
Cool the reaction mixture and acidify with 1N HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford this compound.[7]
Physicochemical Characterization and Spectroscopic Analysis
The structural elucidation of this compound and its analogs relies on a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Technique | Functional Group | Expected Absorption/Signal |
| Infrared (IR) | O-H (Carboxylic Acid) | Broad absorption, 2500-3300 cm⁻¹ |
| C=O (Carboxylic Acid) | ~1710 cm⁻¹ | |
| C=O (Ketone) | ~1680 cm⁻¹ | |
| N-H (Indole) | ~3300 cm⁻¹ | |
| ¹H NMR | -COOH | Singlet, ~12 ppm |
| Indole N-H | Broad singlet, ~11-12 ppm | |
| Aromatic Protons | Multiplets, 7-8 ppm | |
| -COCH₃ | Singlet, ~2.5 ppm | |
| ¹³C NMR | -COOH Carbonyl | ~165-185 ppm |
| Ketone Carbonyl | ~190-200 ppm | |
| Indole Carbons | 100-140 ppm | |
| -COCH₃ Carbon | ~25-30 ppm | |
| Mass Spectrometry | Molecular Ion (M+) | Expected m/z corresponding to the molecular weight |
Note: These are predicted values and may vary based on the specific analog and experimental conditions.[8][9]
Biological Activities and Therapeutic Potential
While specific biological data for this compound is limited, the broader class of indole-3-carboxylic acid and 2-acylindole derivatives has demonstrated a remarkable range of pharmacological activities.
Anticancer Activity
Numerous indole derivatives have been investigated for their potential as anticancer agents.[2][3] The indole-3-glyoxylamide scaffold, which shares structural similarities with our target molecule, has been shown to inhibit tubulin polymerization, a critical process in cell division.[1][10] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Putative mechanism of action for anticancer indole analogs.
Anti-inflammatory Activity
Indole derivatives have also shown promise as anti-inflammatory agents.[4][11] The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and the suppression of inflammatory cytokine production. The structural features of this compound, particularly the acidic moiety and the acetyl group, suggest its potential to interact with the active sites of these enzymes.
Other Potential Activities
The versatility of the indole scaffold suggests that analogs of this compound may also exhibit antimicrobial, antiviral, and antioxidant properties.[7][12] Further screening and derivatization are warranted to explore these possibilities.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is crucial for optimizing its biological activity. Key areas for modification include:
-
Substitution on the Indole Ring: Introduction of electron-donating or electron-withdrawing groups on the benzene portion of the indole nucleus can significantly impact binding affinity and pharmacokinetic properties.
-
Variation of the 2-Acyl Group: Replacing the acetyl group with other acyl moieties (e.g., propionyl, benzoyl) can probe the steric and electronic requirements of the target binding site.
-
Modification of the 3-Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can modulate solubility, cell permeability, and metabolic stability.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the anticancer potential of newly synthesized analogs, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While further investigation is required to fully elucidate its biological profile, the established activities of related indole derivatives provide a strong rationale for its continued exploration. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive biological screening against a panel of relevant targets, and detailed structure-activity relationship studies to guide the design of more potent and selective analogs. The insights gained from such studies will undoubtedly contribute to the advancement of indole-based drug discovery.
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Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. (2018). National Institutes of Health. Retrieved from [Link]
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Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. (2014). PubMed Central. Retrieved from [Link]
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Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. Retrieved from [Link]
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Hydrolysis of carboxylic acid derivatives (12). (2009). YouTube. Retrieved from [Link]
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Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). OMICS International. Retrieved from [Link]
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The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. (2021). Frontiers. Retrieved from [Link]
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Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Japp-Klingemann Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Spectroscopy of Carboxylic Acid Derivatives. (2023). OpenStax. Retrieved from [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Bentham Science. Retrieved from [Link]
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Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and its Precursor Tryptophan in Mammals' Health and Disease. (2021). MDPI. Retrieved from [Link]
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Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE. Retrieved from [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2014). PubMed Central. Retrieved from [Link]
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Brønsted Acid Catalyzed Intramolecular Friedel-Crafts Addition of Tertiary Allylic Alcohols to Indoles. (2013). University of South Carolina Scholar Commons. Retrieved from [Link]
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Learning Guide for Chapter 24 - Carboxylic Acid derivatives. (n.d.). Utah Tech University. Retrieved from [Link]
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Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. (2018). ResearchGate. Retrieved from [Link]
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Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). National Institutes of Health. Retrieved from [Link]
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SYNTHESIS AND EVALUATION OF NEW 2-AZOLYLINDOLES – DERIVATIVES OF INDOLE-2-CARBOxYLIC ACID. (2023). IBN. Retrieved from [Link]
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). PubMed Central. Retrieved from [Link]
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2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. (2024). ScienceDirect. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 2-acetyl-1H-indole-3-carboxylic acid
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-acetyl-1H-indole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is based on a robust and well-established three-step sequence: (1) a Japp-Klingemann reaction to form a key phenylhydrazone intermediate, (2) an acid-catalyzed Fischer indole cyclization to construct the indole core, and (3) a final saponification step to yield the target carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying chemical principles, safety protocols, and characterization guidelines to ensure a successful and reproducible synthesis.
Introduction
The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and pharmacologically active compounds, including the essential amino acid tryptophan.[1][2] Specifically, indoles functionalized at the 2- and 3-positions serve as critical intermediates for a wide range of therapeutic agents.[3][4] this compound is a versatile precursor for more complex molecules, leveraging the reactivity of its ketone and carboxylic acid moieties for further elaboration.[5][6]
The synthetic route detailed herein employs the classic Japp-Klingemann reaction, which efficiently couples a diazonium salt with a β-keto ester to form a hydrazone.[2] This is followed by the Fischer indole synthesis, a powerful acid-catalyzed cyclization of arylhydrazones that is fundamental to indole chemistry.[7][8] This combination provides a reliable pathway to the substituted indole core, which is then hydrolyzed to the final product.
Overall Reaction Scheme
The synthesis proceeds through the following three stages:
Step 1: Japp-Klingemann Reaction
Aniline is converted to a benzenediazonium salt, which then reacts with ethyl acetoacetate to form ethyl 2-(2-phenylhydrazono)-3-oxobutanoate.
Step 2: Fischer Indole Cyclization
The hydrazone intermediate undergoes acid-catalyzed cyclization to yield ethyl 2-acetyl-1H-indole-3-carboxylate.
Step 3: Saponification
Base-mediated hydrolysis of the ethyl ester furnishes the final product, this compound.
Mechanistic Insight & Experimental Causality
The success of this synthesis hinges on understanding the mechanism behind each step.
-
Japp-Klingemann Reaction : This reaction begins with the diazotization of aniline in cold, acidic conditions to form a benzenediazonium salt. This salt is a weak electrophile. The β-keto ester, ethyl acetoacetate, is deprotonated by a base (sodium acetate) to form an enolate, which is a potent nucleophile. The enolate attacks the diazonium salt. The resulting azo compound is unstable and, under the reaction conditions, undergoes hydrolysis and decarboxylation to yield the more stable hydrazone.[9] The choice of ethyl acetoacetate is critical as it provides the carbon backbone necessary for the eventual 2-acetyl and 3-carboxylate groups.
-
Fischer Indole Synthesis : This reaction is the cornerstone of indole synthesis.[8] The hydrazone intermediate tautomerizes to its enehydrazine form in the presence of a strong acid catalyst like polyphosphoric acid (PPA).[8] This is followed by a[10][10]-sigmatropic rearrangement, a key step that forms a new C-C bond. The resulting intermediate rearomatizes, and subsequent cyclization with the elimination of ammonia generates the indole ring.[8][11] PPA is an excellent choice as it serves as both the acid catalyst and a powerful dehydrating agent, driving the reaction to completion.[8]
Materials & Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |
| Aniline | C₆H₇N | 93.13 | 9.3 g (0.1 mol) | Sigma-Aldrich | Toxic, handle in fume hood. |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.0 g (0.101 mol) | Fisher Scientific | Oxidizer. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~25 mL | VWR | Corrosive. |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g (0.1 mol) | Acros Organics | Flammable liquid.[12] |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 25 g | J.T. Baker | |
| Ethanol | C₂H₅OH | 46.07 | 200 mL | Decon Labs | Flammable. |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | N/A | 100 g | Alfa Aesar | Corrosive, viscous. |
| Sodium Hydroxide | NaOH | 40.00 | 8.0 g (0.2 mol) | EMD Millipore | Corrosive. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | VWR | Extremely flammable. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Fisher Scientific | Flammable.[13] |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | VWR | Drying agent. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) throughout the procedure.
-
Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood. Aniline is toxic and volatile. HCl and PPA are corrosive.
-
Diazonium Salts: Benzenediazonium salts are unstable and potentially explosive when isolated or warmed. Crucially, the diazotization reaction must be kept between 0-5 °C at all times. Do not store the diazonium salt solution; use it immediately in the next step.
-
Reagent Handling: Handle concentrated acids (HCl, PPA) and bases (NaOH) with extreme care. Polyphosphoric acid is highly viscous and corrosive; warming it slightly can aid in transfer.
-
Fire Safety: Use flammable solvents like ethanol, diethyl ether, and ethyl acetate away from ignition sources. Ensure a fire extinguisher is accessible.
Detailed Experimental Protocol
Part A: Synthesis of Ethyl 2-(2-phenylhydrazono)-3-oxobutanoate
-
Diazotization of Aniline:
-
In a 500 mL beaker, combine aniline (9.3 g, 0.1 mol) and concentrated HCl (25 mL). Add 100 mL of water and stir until the aniline hydrochloride dissolves completely.
-
Cool the solution to 0-5 °C in an ice-salt bath. Maintain this temperature for the entire diazotization process.
-
In a separate 100 mL beaker, dissolve sodium nitrite (7.0 g, 0.101 mol) in 30 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 15-20 minutes with vigorous stirring. Keep the thermometer in the solution and ensure the temperature does not rise above 5 °C.
-
Causality: The cold temperature is critical to prevent the decomposition of the unstable benzenediazonium chloride intermediate. The slow addition of sodium nitrite controls the exothermic reaction.
-
-
Japp-Klingemann Coupling:
-
In a separate 1 L beaker, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) and sodium acetate (25 g) in 200 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the freshly prepared cold diazonium salt solution to the ethyl acetoacetate solution over 30 minutes. A yellow-orange precipitate should form.
-
Continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water (2 x 50 mL) to remove inorganic salts.
-
Recrystallize the crude product from ethanol to obtain the pure hydrazone as yellow crystals. Dry the product in a desiccator.
-
Part B: Fischer Indole Cyclization to Ethyl 2-acetyl-1H-indole-3-carboxylate
-
Reaction Setup:
-
Place polyphosphoric acid (100 g) into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Heat the PPA to 80-90 °C with stirring to reduce its viscosity.
-
Causality: PPA serves as both the acidic catalyst and a solvent for this reaction. Heating makes it easier to stir and ensures a homogeneous reaction mixture.[8]
-
-
Cyclization:
-
Once the PPA is at temperature, add the dried hydrazone from Part A (e.g., ~0.08 mol theoretical) portion-wise over 20 minutes. The addition is exothermic; monitor the temperature to keep it around 100-110 °C.
-
After the addition is complete, maintain the reaction mixture at 100 °C with stirring for 1 hour. The color of the mixture will darken.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to about 60-70 °C.
-
Carefully and slowly pour the viscous mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Causality: Pouring the hot, acidic mixture onto ice is a critical step to safely quench the reaction and precipitate the organic product, which is insoluble in water.
-
Stir the resulting slurry for 30 minutes until all the ice has melted.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).
-
Dry the crude ethyl 2-acetyl-1H-indole-3-carboxylate. This product can be purified by recrystallization from ethanol if necessary.
-
Part C: Saponification to this compound
-
Hydrolysis:
-
In a 500 mL round-bottom flask, suspend the crude ester from Part B (e.g., ~0.07 mol theoretical) in 150 mL of ethanol.
-
Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of water.
-
Heat the mixture to reflux with stirring for 2 hours. The solid should dissolve as the reaction proceeds.
-
Causality: Refluxing with a strong base (NaOH) cleaves the ethyl ester bond (saponification) to form the sodium salt of the carboxylic acid, which is soluble in the aqueous ethanol mixture.[14]
-
-
Acidification and Isolation:
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath.
-
Slowly acidify the solution to pH 2-3 by adding cold 2 M HCl dropwise with stirring. A precipitate will form.[10]
-
Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which is poorly water-soluble, to precipitate out of the solution.[10]
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum to yield the final product, this compound.
-
Workflow Visualization
The overall experimental workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of the target compound.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: A sharp melting point indicates high purity.
-
Infrared (IR) Spectroscopy:
-
Broad O-H stretch (~3300-2500 cm⁻¹) for the carboxylic acid.
-
N-H stretch (~3300 cm⁻¹) for the indole.
-
Two C=O stretches: one for the ketone (~1650 cm⁻¹) and one for the carboxylic acid (~1700 cm⁻¹).
-
-
¹H NMR Spectroscopy: Expect signals for the indole N-H, aromatic protons on the benzene ring, and the acetyl methyl group singlet. The carboxylic acid proton will be a broad singlet.
-
¹³C NMR Spectroscopy: Expect distinct signals for the two carbonyl carbons (ketone and carboxylic acid) in the 160-185 ppm range, in addition to the signals for the aromatic and methyl carbons.[15]
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the product (C₁₁H₉NO₃ = 203.19 g/mol ). Expect to see [M+H]⁺ at m/z 204.0655 or [M-H]⁻ at m/z 202.0510.[16]
Troubleshooting
| Problem | Possible Cause | Solution |
| Part A: Low yield of hydrazone. | Incomplete diazotization; diazonium salt decomposed. | Ensure the temperature is strictly maintained at 0-5 °C. Use the diazonium salt immediately after preparation. |
| Part B: Reaction fails to proceed or gives a complex mixture. | PPA is not hot enough or is of poor quality. Hydrazone is wet. | Ensure PPA is heated sufficiently to be stirrable. Use thoroughly dried hydrazone from Part A. Monitor with TLC. |
| Part B: Product is a dark, tarry substance. | Reaction temperature was too high. | Control the exothermic addition of the hydrazone to the PPA carefully. Do not exceed 110 °C. |
| Part C: Product does not precipitate upon acidification. | Incomplete hydrolysis. Insufficient acid added. | Extend the reflux time for saponification. Check the pH with pH paper to ensure it is strongly acidic (pH < 3). |
References
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Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available at: [Link]
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Sciencemadness Discussion Board. 3-acetylindole. Available at: [Link]
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Frontiers in Chemistry. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available at: [Link]
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Wikipedia. Tryptophan. Available at: [Link]
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ACS Publications. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Available at: [Link]
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ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]
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International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Available at: [Link]
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Acros Organics. MATERIAL SAFETY DATA SHEET - Ethyl Acetoacetate. Available at: [Link]
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ARKIVOC. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available at: [Link]
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NJ.gov. Hazardous Substance Fact Sheet - ETHYL ACETATE. Available at: [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
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Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester. Available at: [Link]
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Synerzine. Safety Data Sheet - Ethyl acetoacetate. Available at: [Link]
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ResearchGate. Fischer Indole Synthesis. Available at: [Link]
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Sci-Hub. Studies in the indole series. Part III. The Japp–Klingemann reaction. Available at: [Link]
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NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. Available at: [Link]
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RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. Available at: [Link]
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PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available at: [Link]
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YouTube. Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. Available at: [Link]
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Application Notes & Protocols: Strategic Derivatization of 2-acetyl-1H-indole-3-carboxylic acid for Enhanced Bioactivity Screening
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with diverse pharmacological activities.[1][2] 2-acetyl-1H-indole-3-carboxylic acid is a particularly attractive scaffold for chemical modification due to its three distinct, reactive functional groups: a carboxylic acid at the C3 position, an acetyl group at the C2 position, and a reactive nitrogen within the indole ring. This application note provides a comprehensive guide for the strategic derivatization of this molecule to generate a library of novel compounds for bioassay screening. We will explore targeted modifications of each functional group, providing detailed, field-tested protocols and explaining the chemical rationale behind these transformations. Furthermore, we will outline relevant bioassay protocols to evaluate the therapeutic potential of the synthesized derivatives in areas such as antimicrobial, anti-inflammatory, and anticancer research.
Introduction: The Chemical Versatility of the Indole Scaffold
The indole ring system is a privileged scaffold in drug discovery, present in the essential amino acid tryptophan and serving as a precursor to neurotransmitters like serotonin and melatonin.[3] Its derivatives are known to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, and antihypertensive activities.[2][4][5][6] The starting material, this compound, presents a unique opportunity for creating a diverse chemical library from a single, readily accessible precursor. The strategic modification of its functional groups can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.
This guide is designed for researchers, scientists, and drug development professionals. It aims to provide both the "how" and the "why" behind the derivatization of this compound, ensuring that the generated library of compounds is both diverse and rationally designed for subsequent biological evaluation.
Strategic Derivatization: Targeting the Functional Groups
The derivatization strategy for this compound is centered around its three key functional groups. The following sections provide detailed protocols for their modification.
Derivatization of the Carboxylic Acid Group (C3-Position)
The carboxylic acid group is an excellent starting point for derivatization, often converted into esters or amides to alter polarity and hydrogen bonding capacity.
Esterification can enhance lipophilicity, potentially improving cell membrane permeability.
Protocol 1: Fischer Esterification
-
Dissolution: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 3-5 drops).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify by column chromatography or recrystallization.
Amidation introduces a hydrogen bond donor and acceptor, which can be critical for target binding.
Protocol 2: Amide Coupling using DCC
-
Activation: Dissolve this compound (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM).
-
Coupling: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) and stir the reaction mixture overnight at room temperature.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purification: Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Derivatization of the Acetyl Group (C2-Position)
The acetyl group's carbonyl carbon is electrophilic and can be a target for nucleophilic addition or condensation reactions.
Protocol 3: Synthesis of Schiff Bases (Imines)
-
Dissolution: Dissolve this compound (or its ester derivative to avoid competing reactions) (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Amine Addition: Add a primary amine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid by filtration and wash with cold solvent. Recrystallize if necessary.
Derivatization of the Indole Nitrogen (N1-Position)
N-alkylation of the indole ring can significantly impact the molecule's overall properties and biological activity.[7][8]
Protocol 4: N-Alkylation
-
Deprotonation: Suspend sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Indole Addition: Slowly add a solution of the this compound ester derivative (1.0 eq) in dry THF. Stir for 30 minutes at room temperature.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.5 eq) and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography.
Caption: Derivatization pathways for this compound.
Bioassay Protocols for Screening Derivatives
The newly synthesized library of compounds can be screened for various biological activities. Below are example protocols for antimicrobial and anti-inflammatory assays.
Antimicrobial Activity Assay
Protocol 5: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO).
-
Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 1x10^6 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Assay
Protocol 6: Inhibition of COX-1 and COX-2 Enzymes
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Assay Buffer: Prepare the assay buffer as per the kit's instructions.
-
Compound Addition: Add various concentrations of the test compounds to the wells of a 96-well plate.
-
Enzyme and Substrate Addition: Add the respective COX enzyme and arachidonic acid (substrate) to initiate the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
Detection: Stop the reaction and measure the product (e.g., prostaglandin) formation using a suitable detection method, such as colorimetry or fluorescence, as described in the kit protocol.
-
Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: General workflow for bioassay screening of a compound library.
Data Presentation and Interpretation
The results from the bioassays should be tabulated for easy comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | Derivatization Site | R-Group | S. aureus MIC | E. coli MIC |
| Parent | - | - | >128 | >128 |
| Ester-01 | C3-Carboxylic Acid | -CH3 | 64 | 128 |
| Amide-01 | C3-Carboxylic Acid | -NH-CH2-Ph | 16 | 32 |
| Schiff-01 | C2-Acetyl | =N-Ph-OH | 32 | 64 |
| N-Alkyl-01 | N1-Indole | -CH2-Ph | 128 | >128 |
| Combo-01 | C3-Amide & N1-Alkyl | -NH-CH2-Ph & -CH2-Ph | 8 | 16 |
Table 2: Hypothetical Anti-inflammatory Activity Data (IC50 in µM)
| Compound ID | Derivatization Site | R-Group | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |
| Parent | - | - | 50.2 | 45.8 | 1.1 |
| Ester-01 | C3-Carboxylic Acid | -CH3 | 25.1 | 10.5 | 2.4 |
| Amide-01 | C3-Carboxylic Acid | -NH-CH2-Ph | 15.8 | 2.3 | 6.9 |
| Schiff-01 | C2-Acetyl | =N-Ph-OH | 30.5 | 15.2 | 2.0 |
| N-Alkyl-01 | N1-Indole | -CH2-Ph | 48.9 | 40.1 | 1.2 |
| Combo-01 | C3-Amide & N1-Alkyl | -NH-CH2-Ph & -CH2-Ph | 10.2 | 1.5 | 6.8 |
Conclusion
This compound is a versatile starting material for the synthesis of a diverse library of potential drug candidates. By systematically modifying its three key functional groups, researchers can explore a wide chemical space and investigate structure-activity relationships. The protocols provided herein offer a solid foundation for initiating such a drug discovery program. The successful derivatization and subsequent screening of these compounds could lead to the identification of novel therapeutic agents with improved efficacy and selectivity.
References
-
(PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides - ResearchGate. Available at: [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed. Available at: [Link]
-
New Acetylation of Heterocycles - ChemistryViews. Available at: [Link]
-
WO/2023/067628 A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES - WIPO Patentscope. Available at: [Link]
-
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. Available at: [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a - Frontiers. Available at: [Link]
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC - PubMed Central. Available at: [Link]
-
Tryptophan - Wikipedia. Available at: [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. Available at: [Link]
-
Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - MDPI. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]
-
SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS | TSI Journals. Available at: [Link]
-
A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes | Organic Letters. Available at: [Link]
- US7067676B2 - N-alkylation of indole derivatives - Google Patents.
-
Carboxylic acid - Synthesis, Reactions, Properties - Britannica. Available at: [Link]
-
(PDF) SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Available at: [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC - NIH. Available at: [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 2-acetyl-1H-indole-3-carboxylic Acid in Enzyme Inhibition Assays
Introduction: The Indole Scaffold as a Privileged Structure in Enzyme Inhibition
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its unique electronic properties and the hydrogen bonding capability of the N-H group contribute to its versatility. Derivatives of indole-3-carboxylic acid, in particular, have demonstrated significant potential as enzyme inhibitors, targeting a diverse range of enzymes implicated in various disease states.[2][3][4][5][6] These include, but are not limited to, HIV-1 integrase, cysteinyl leukotriene (CysLT) receptors, and histone deacetylases (HDACs).[3][4][5] The structural motif of 2-acetyl-1H-indole-3-carboxylic acid presents a unique combination of a reactive acetyl group and a carboxylic acid, suggesting its potential to interact with enzyme active sites through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate this compound as a potential enzyme inhibitor. We will delve into the essential preparatory steps, detailed protocols for initial screening and IC50 determination, and advanced methodologies to elucidate the mechanism of inhibition. The causality behind each experimental choice is explained to empower the researcher to adapt these protocols to their specific enzyme of interest.
I. Compound Characterization and Preparation
Prior to initiating any enzyme inhibition studies, it is imperative to thoroughly characterize the inhibitor.
A. Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [7] |
| Molecular Weight | 203.19 g/mol | [7] |
| Appearance | Off-white to pale yellow solid | Assumed based on similar compounds |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water | Inferred from general indole solubility[8] |
| Purity | >95% (recommended for biological assays) | Standard laboratory practice |
B. Preparation of Stock Solutions
Accurate and reproducible results are contingent on the correct preparation of inhibitor stock solutions.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound using a calibrated analytical balance.
-
Solvent Selection: Based on the experimental requirements and the known solubility of the compound, select an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its high solubilizing capacity.
-
Dissolution: Dissolve the weighed compound in the chosen solvent to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). Ensure complete dissolution by vortexing or gentle warming if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as indole derivatives can be light-sensitive.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer on the day of the experiment. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1%) and consistent across all experimental conditions to avoid solvent-induced artifacts.
II. Initial Enzyme Inhibition Screening and IC50 Determination
The initial phase of inhibitor characterization involves screening for inhibitory activity against the target enzyme and determining the concentration at which it elicits a half-maximal response (IC50).
A. Principle of IC50 Determination
The IC50 value is a measure of the potency of an inhibitor.[9][10] It is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[9] A lower IC50 value indicates a more potent inhibitor.
B. Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of this compound.
Caption: Workflow for IC50 determination of an enzyme inhibitor.
Protocol 2: IC50 Determination Assay
-
Prepare Reagents:
-
Assay Buffer: Prepare an appropriate buffer that maintains the optimal pH and ionic strength for the target enzyme's activity.
-
Enzyme Solution: Dilute the enzyme stock to the desired working concentration in the assay buffer. The concentration should be chosen to yield a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare the substrate solution in the assay buffer. The substrate concentration is typically kept at or below its Michaelis constant (Km) for competitive inhibitor screening.[11]
-
Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution to obtain a range of concentrations (e.g., from 1 nM to 100 µM).
-
Controls:
-
Positive Control: A known inhibitor of the target enzyme.
-
Negative Control (100% activity): Assay buffer or solvent (e.g., DMSO) without the inhibitor.
-
Blank (0% activity): Reaction mixture without the enzyme.
-
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of the enzyme solution to each well.
-
Add the serially diluted inhibitor solutions to the respective wells. Include wells for positive and negative controls.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Velocity with inhibitor / Velocity of negative control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[12]
-
C. Data Presentation
The results of the IC50 determination should be presented in a clear and concise table.
| Compound | Target Enzyme | Substrate Concentration | IC50 (µM) |
| This compound | [Insert Enzyme Name] | [Insert Concentration] | [Insert Value] |
| [Positive Control] | [Insert Enzyme Name] | [Insert Concentration] | [Insert Value] |
III. Elucidating the Mechanism of Inhibition
Once the inhibitory activity of this compound is confirmed, the next crucial step is to determine its mechanism of action (MOA).[11] This provides valuable insights into how the inhibitor interacts with the enzyme and its substrate.
A. Types of Reversible Enzyme Inhibition
There are several types of reversible enzyme inhibition, each with a distinct effect on the enzyme's kinetic parameters (Km and Vmax).[13][14]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax.[14]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This decreases Vmax but does not affect Km.[13]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and the apparent Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, but with different affinities. This affects both Vmax and Km.
B. Experimental Design for Mechanistic Studies
To determine the mechanism of inhibition, enzyme kinetic assays are performed with varying concentrations of both the substrate and the inhibitor.
Caption: Workflow for determining the mechanism of enzyme inhibition.
Protocol 3: Enzyme Kinetics for Mechanism of Inhibition Studies
-
Prepare Reagents: As described in Protocol 2, with the addition of a wider range of substrate concentrations.
-
Assay Procedure:
-
Set up a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of this compound (including a row with zero inhibitor), and each column will have a different substrate concentration.
-
Pre-incubate the enzyme with the inhibitor as in Protocol 2.
-
Initiate the reactions by adding the substrate solutions.
-
Measure the initial reaction rates for all conditions.
-
-
Data Analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Lineweaver-Burk Plot: For a clearer visualization of the kinetic parameters, create a double reciprocal plot (1/V₀ vs. 1/[S]).[1] The pattern of the lines at different inhibitor concentrations will reveal the mechanism of inhibition.
-
C. Interpreting Lineweaver-Burk Plots
The Lineweaver-Burk plot is a powerful tool for distinguishing between different types of reversible inhibition.
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
D. Calculating the Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the affinity of the inhibitor for the enzyme.[15] It can be calculated from the data obtained in the mechanism of inhibition studies. For competitive inhibition, Ki can be determined from the change in the apparent Km.
IV. Self-Validating Systems and Best Practices
To ensure the trustworthiness and reproducibility of the results, it is essential to incorporate self-validating systems and adhere to best practices.
-
Enzyme Stability: Confirm the stability of the enzyme under the assay conditions (pH, temperature, and solvent concentration).
-
Linearity of Reaction: Ensure that the reaction rate is linear over the measurement period. This is typically achieved by using a low percentage of substrate conversion (<10%).[11]
-
Compound Interference: Test for any interference of this compound with the assay detection method (e.g., absorbance or fluorescence quenching).
-
Data Quality: Ensure that the dose-response curves have a good fit (R² > 0.95) and that the data points are reproducible across replicate experiments.
-
Appropriate Controls: Always include positive and negative controls to validate the assay performance.
V. Conclusion
This application note provides a comprehensive and scientifically grounded framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these detailed protocols and understanding the underlying principles, researchers can generate robust and reliable data to assess its inhibitory potency and elucidate its mechanism of action. The versatility of the indole scaffold suggests that this compound could be a promising starting point for the development of novel therapeutic agents.
VI. References
-
Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]
-
MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Retrieved from [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]
-
National Institutes of Health. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Carboxylesterase inhibitors. Retrieved from [Link]
-
International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
ResearchGate. (n.d.). Targeted Biologically Potent 2‐Aryl Indole‐3‐acetic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
PubMed. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Retrieved from [Link]
-
ResearchGate. (2025). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2- substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives. Retrieved from [Link]
-
ResearchGate. (2016). How to detect type of enzyme inhibition in anti diabetic assay?. Retrieved from [Link]
-
Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Retrieved from [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.5: Enzyme Kinetics and Inhibition. Retrieved from [Link]
-
PubChem. (n.d.). This compound (C11H9NO3). Retrieved from [Link]
-
PubMed. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. Retrieved from [Link]
-
bioRxiv. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. Retrieved from [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. Retrieved from [Link]
-
Study Mind. (n.d.). Enzymes: Inhibitors (A-level Biology). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Retrieved from [Link]
-
ResearchGate. (2021). How to calculate IC50 from the calculated concentration of unknown samples?. Retrieved from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 8. Tryptophan - Wikipedia [en.wikipedia.org]
- 9. courses.edx.org [courses.edx.org]
- 10. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 2-Acetyl-1H-indole-3-carboxylic Acid Experiments
Welcome to the technical support center for experiments involving 2-acetyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this valuable indole derivative. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
I. Synthesis and Reaction Troubleshooting
The synthesis of this compound, often achieved via a Japp-Klingemann reaction followed by Fischer indole cyclization, is a robust process but can be prone to issues that affect yield and purity. This section addresses the most common problems encountered during the reaction sequence.
Frequently Asked Questions (FAQs)
Q1: My Japp-Klingemann reaction is giving a very low yield of the desired hydrazone intermediate. What are the likely causes and how can I improve it?
A1: Low yields in the Japp-Klingemann reaction are a frequent challenge and typically stem from three critical areas: diazonium salt instability, suboptimal pH, and inefficient coupling.[1][2]
-
Causality: The aryl diazonium salt is a highly reactive intermediate. At temperatures above 5 °C, it can rapidly decompose, leading to the formation of phenolic byproducts and other tarry materials.[1] Furthermore, the pH of the reaction medium is a delicate balance. The initial diazotization of the aniline requires strongly acidic conditions to form the diazonium salt. However, the subsequent coupling with the β-keto ester or acid requires a less acidic, often slightly basic, environment to facilitate the formation of the enolate nucleophile.[1][2] If the pH is too low during coupling, the enolate concentration will be insufficient. If it becomes too high too quickly, the diazonium salt can decompose.
-
Step-by-Step Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath. It is crucial that the diazonium salt solution is kept cold throughout its preparation and is used immediately.[1]
-
Optimized Diazotization: Ensure complete formation of the diazonium salt by using a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) and a sufficient amount of acid (typically 2.5-3 equivalents of HCl).[1]
-
Controlled pH Adjustment: After the formation of the diazonium salt, the pH for the coupling reaction should be carefully raised. This is often achieved by adding a solution of the β-dicarbonyl compound that has been pre-mixed with a base like sodium acetate or sodium hydroxide.[1][2] The diazonium salt solution should then be added slowly to this mixture to maintain a localized excess of the nucleophile.
-
Monitor for an Azo Intermediate: In some cases, a stable, colored azo compound may form, which is an intermediate in the reaction.[3] If this intermediate precipitates and does not convert to the hydrazone, it indicates that the conditions for the subsequent hydrolytic cleavage are not optimal. A gentle increase in temperature or a slight adjustment to a more basic pH can promote this conversion, but must be done cautiously to avoid decomposition.[1]
-
Q2: I've noticed a significant amount of a side product that appears to be the decarboxylated version of my target molecule. Why is this happening and how can I prevent it?
A2: The indole-3-carboxylic acid moiety is susceptible to decarboxylation, particularly under harsh basic conditions or at elevated temperatures.
-
Causality: The mechanism of decarboxylation involves the protonation of the indole ring at the C3 position, followed by the loss of carbon dioxide. This process can be accelerated by heat and the presence of either strong acids or bases.[4][5] During the synthesis, if the Fischer indole cyclization is carried out under overly aggressive acidic conditions or at a high temperature for a prolonged period, decarboxylation can occur. Similarly, during workup, exposure to strong bases can also promote this side reaction.
-
Preventative Measures:
-
Milder Cyclization Conditions: For the Fischer indole synthesis step, consider using a milder acid catalyst or a lower reaction temperature. Polyphosphoric acid (PPA) or a mixture of acetic acid and a catalytic amount of a strong acid are often effective at lower temperatures than sulfuric acid.
-
Careful Workup: During the workup and purification, avoid the use of strong, hot basic solutions. If an extraction with a base is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and keep the temperature low.
-
Inert Atmosphere: While not always necessary, performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions that may also contribute to product degradation.
-
Q3: My final product is a dark, tarry substance that is difficult to purify. What is the source of this and how can I obtain a cleaner crude product?
A3: The formation of tarry byproducts is a common issue in indole synthesis and is often a result of diazonium salt decomposition and/or acid-catalyzed polymerization of the indole ring.[1]
-
Causality: As mentioned, diazonium salts are unstable and can decompose to form a variety of colored, polymeric materials.[1] Additionally, the indole nucleus itself can be sensitive to strong acids, leading to self-polymerization, especially at higher temperatures.
-
Strategies for a Cleaner Reaction:
-
Controlled Reagent Addition: Add the cold diazonium salt solution slowly and sub-surface to the solution of the β-dicarbonyl compound. This ensures that the diazonium salt reacts as it is added and its concentration remains low, minimizing decomposition and self-coupling.[1]
-
Optimal Stoichiometry: Use the reagents in the correct stoichiometric ratios. A large excess of the diazonium salt should be avoided.
-
Quenching the Reaction: Once the reaction is complete (as determined by TLC), quench it promptly by adding it to cold water or a suitable buffer. This will dilute the acid and lower the temperature, preventing further side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction. For the Fischer indole cyclization, glacial acetic acid is a common choice and can often lead to cleaner reactions than strong mineral acids.
-
II. Purification Challenges
The purification of this compound can be challenging due to its polarity and potential for zwitterion formation.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty purifying my product by recrystallization. It either crashes out of solution too quickly as an impure powder or remains as an oil. What are some effective recrystallization strategies?
A1: The key to successful recrystallization is finding a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Solvent Selection Protocol:
-
Single Solvent Screening: Test a range of solvents with varying polarities. Good starting points for a molecule with a carboxylic acid and a ketone group include ethanol, methanol, ethyl acetate, and mixtures of these with water or non-polar solvents like hexanes.
-
Mixed Solvent Systems: A powerful technique is to use a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (one in which it is very soluble, e.g., ethanol or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., water or hexanes) dropwise until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Control Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. After the initial cooling to room temperature, placing the flask in a refrigerator and then a freezer can further improve the yield of crystals.
-
Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal to the supersaturated solution can induce crystallization.
-
| Solvent System | Polarity | Comments |
| Ethanol/Water | High | A common choice for polar compounds. The ratio can be fine-tuned for optimal crystallization. |
| Ethyl Acetate/Hexanes | Medium | Good for moderately polar compounds. The hexanes act as the anti-solvent. |
| Methanol | High | Can be effective, but sometimes solubility is too high even at low temperatures. |
| Dichloromethane/Hexanes | Low | Useful if the product is less polar than anticipated or for removing highly polar impurities. |
Q2: Column chromatography of my product is resulting in significant tailing and poor separation. How can I improve my chromatographic purification?
A2: Tailing on silica gel is a common problem for carboxylic acids due to strong interactions with the acidic silanol groups on the stationary phase.
-
Chromatography Optimization:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can significantly improve peak shape. The acid protonates the carboxylate group of the product, reducing its interaction with the silica gel.
-
Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities and then sharpen the peak of your more polar product. A typical gradient for this compound might be from 20% ethyl acetate in hexanes to 100% ethyl acetate, with 0.5% acetic acid throughout.
-
Alternative Stationary Phases: If silica gel continues to give poor results, consider using a different stationary phase. Reverse-phase chromatography (C18) with a mobile phase of water/acetonitrile or water/methanol (often with a small amount of acid like formic or trifluoroacetic acid) can be very effective for polar compounds.
-
III. Characterization and Analysis
Accurate characterization is essential to confirm the identity and purity of your this compound.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum looks complex, and I'm not sure if I have the correct product. What are the key signals I should be looking for?
A1: The 1H NMR spectrum of this compound will have several characteristic signals. The exact chemical shifts can vary depending on the solvent used, but the following are key features to look for:
-
Indole NH Proton: A broad singlet, typically downfield (δ > 10 ppm), which is exchangeable with D2O.
-
Carboxylic Acid OH Proton: A very broad singlet, also downfield (often δ > 11 ppm), and also exchangeable with D2O.
-
Aromatic Protons: A set of multiplets in the aromatic region (δ 7-8.5 ppm) corresponding to the four protons on the benzene ring of the indole nucleus.
-
Acetyl Methyl Protons: A sharp singlet corresponding to the three protons of the acetyl group, typically in the region of δ 2.5-2.7 ppm.
Disclaimer: The following is a representative 1H NMR spectrum of a related indole-3-carboxylic acid derivative. The exact chemical shifts for this compound may differ slightly.
Representative 1H NMR Data (in DMSO-d6):
-
δ 12.19 (s, 1H, COOH)
-
δ 10.97 (s, 1H, NH)
-
δ 8.15 (d, 1H, Ar-H)
-
δ 7.63 (d, 1H, Ar-H)
-
δ 7.26 (t, 1H, Ar-H)
-
δ 7.04 (t, 1H, Ar-H)
-
δ 2.60 (s, 3H, COCH3)
Q2: What are the characteristic peaks I should expect in the IR spectrum?
A2: The IR spectrum provides valuable information about the functional groups present in the molecule.
-
Key IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm-1, often with a jagged appearance, due to hydrogen bonding.
-
N-H Stretch (Indole): A sharp to moderately broad peak around 3300-3400 cm-1.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm-1.
-
C=O Stretch (Ketone): A strong, sharp absorption around 1630-1650 cm-1. The conjugation with the indole ring lowers the frequency compared to a simple aliphatic ketone.
-
C=C Stretch (Aromatic): Several absorptions in the 1450-1600 cm-1 region.
-
Q3: My mass spectrometry results show a peak that does not correspond to the molecular weight of my product. What could this be?
A3: Besides impurities, a common observation in the mass spectrum of indole-3-carboxylic acids is a peak corresponding to the decarboxylated product.
-
Fragmentation and Artifacts:
-
Decarboxylation: In the mass spectrometer, particularly with techniques like electrospray ionization (ESI) or chemical ionization (CI), the molecule can easily lose CO2 (44 Da). Therefore, you may observe a significant peak for [M-44+H]+ or [M-44]-.
-
Adduct Formation: In ESI, it is common to see adducts with salts present in the sample or mobile phase, such as [M+Na]+ or [M+K]+.
-
IV. Experimental Workflows and Diagrams
Japp-Klingemann/Fischer Indole Synthesis Workflow
The following diagram outlines the key steps and critical control points in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
-
The Japp-Klingemann Reaction - ResearchGate. Available at: [Link]
-
Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives - ResearchGate. Available at: [Link]
-
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. Available at: [Link]
-
Ethyl 1-acetyl-1H-indole-3-carboxylate - National Center for Biotechnology Information. Available at: [Link]
-
Japp-Klingemann reaction - chemeurope.com. Available at: [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. Available at: [Link]
-
What are the special considerations for the Japp-Klingemann reaction? - ResearchGate. Available at: [Link]
-
The Japp-Klingemann Reaction - Organic Reactions. Available at: [Link]
-
Japp–Klingemann reaction - Wikipedia. Available at: [Link]
-
A Simple Purification of Indole-3-Acetic Acid and Abscisic Acid for GC-SIM-MS Analysis by Microfiltration of Aqueous Samples through Nylon - National Center for Biotechnology Information. Available at: [Link]
-
SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. - Béla P. Available at: [Link]
-
A condition-tuned unorthodox approach to indole-3-carboxylic acids and anthranilic acids via carbon atom translocation - Chemical Communications (RSC Publishing). Available at: [Link]
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents.
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions - Sci-Hub. Available at: [Link]
-
(PDF) Solvent design for crystallization of carboxylic acids - ResearchGate. Available at: [Link]
- CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents.
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - National Center for Biotechnology Information. Available at: [Link]
-
Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - MDPI. Available at: [Link]
-
Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat - Frontiers. Available at: [Link]
-
Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed. Available at: [Link]
-
Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis 1 | Plant Physiology | Oxford Academic. Available at: [Link]
-
ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA). Available at: [Link]
-
Tryptophan - Wikipedia. Available at: [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a - Frontiers. Available at: [Link]
-
1H-indole-3-carboxylic acid, 5-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-, ethyl ester - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions in the acetylation of indole-3-carboxylic acid
Welcome to the technical support center for the synthesis and modification of indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the acetylation of indole-3-carboxylic acid. The inherent reactivity of the indole nucleus presents unique challenges, often leading to a mixture of products. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize side reactions and maximize the yield of your desired product.
Section 1: Understanding the Reaction Landscape
The acetylation of indole-3-carboxylic acid is not a simple transformation. The indole ring possesses multiple nucleophilic sites, and the carboxylic acid substituent adds another layer of complexity. The primary goal is typically selective N-acetylation to produce 1-acetyl-indole-3-carboxylic acid. However, several competing reaction pathways can significantly reduce the purity and yield of the target molecule.
The main challenges arise from:
-
Competing N- vs. C-Acetylation: The indole nitrogen (N1) and the electron-rich pyrrole ring (primarily C2, as C3 is blocked) are both nucleophilic.
-
Decarboxylation: The carboxylic acid group at the C3 position can be labile under certain conditions, especially acidic or high-temperature environments.[1]
-
Subsequent Acetylation: Once decarboxylation occurs, the resulting indole is highly reactive and can be acetylated at the C3 position, leading to 3-acetylindole and potentially 1,3-diacetylindole.[2]
Below is a diagram illustrating the desired reaction and the most common side-reaction pathways.
Caption: Primary reaction pathways in the acetylation of indole-3-carboxylic acid.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the acetylation of indole-3-carboxylic acid in a question-and-answer format.
Question: My final product is contaminated with a significant amount of indole. What is causing this?
Answer: The presence of indole strongly indicates that your starting material, indole-3-carboxylic acid, is undergoing decarboxylation. This side reaction is typically promoted by high temperatures or acidic conditions.[1][3] The carboxylic acid at the C3 position of the indole ring is particularly susceptible to removal under these conditions.
Causality & Solution:
-
Probable Cause 1: High Reaction Temperature. Many acetylation procedures are run at elevated temperatures to increase the reaction rate. However, for this substrate, heat is a primary driver of decarboxylation.
-
Solution: Perform the acetylation at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side-product formation.
-
-
Probable Cause 2: Acidic Conditions. Traces of acid in your reagents or solvent, or the generation of acid as a byproduct (e.g., HCl from acetyl chloride), can catalyze decarboxylation.
-
Solution: Ensure all reagents and solvents are anhydrous and free of acid. If using acetyl chloride, it is crucial to use a non-nucleophilic base (like triethylamine or pyridine) in stoichiometric amounts to scavenge the HCl produced. Consider using acetic anhydride, which does not produce a strong acid byproduct.
-
Question: My reaction yields a mixture of the desired N-acetyl product and 3-acetylindole. How can I improve selectivity?
Answer: The formation of 3-acetylindole is a two-step side reaction: first, your starting material decarboxylates to indole, and then the resulting indole undergoes a highly favorable Friedel-Crafts acylation at the C3 position.[4][5] The electron density of the indole ring is highest at C3, making it the preferred site for electrophilic attack in the absence of a substituent.[6][7]
Causality & Solution: This issue stems from the same root cause as the previous problem: decarboxylation. By preventing decarboxylation, you prevent the formation of the indole intermediate required for C3-acetylation.
-
Primary Solution: Follow the recommendations above to minimize decarboxylation (lower temperature, avoid acid).
-
Secondary Solution: Choice of Base. To favor N-acetylation, the indole nitrogen must be deprotonated to increase its nucleophilicity. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF is highly effective.[8] The resulting indolide anion will readily attack the acetylating agent at the nitrogen position. Weaker bases like Na2CO3 can also be effective, though may require slightly higher temperatures.[9]
Question: I'm observing the formation of 1,3-diacetylindole. How does this happen and how can I avoid it?
Answer: The 1,3-diacetylindole impurity is the result of the full cascade of side reactions.[2] First, decarboxylation occurs, followed by C3-acetylation to form 3-acetylindole. This intermediate then undergoes N-acetylation to yield the di-acetylated product. Its presence indicates that the reaction conditions are harsh enough to cause significant decarboxylation and that there is sufficient acetylating agent present to react with the intermediates formed.
Causality & Solution:
-
Probable Cause: Excess Acetylating Agent & Harsh Conditions. Using a large excess of acetic anhydride or acetyl chloride, combined with high temperatures, drives the reaction sequence toward the thermodynamically stable di-acetylated product.
-
Solution 1: Control Stoichiometry. Use a carefully measured amount of the acetylating agent (e.g., 1.05 to 1.2 equivalents). This ensures there is not a large excess available to react with side products.
-
Solution 2: Reverse Addition. After deprotonating the indole-3-carboxylic acid with a base, slowly add the solution of the acetylating agent to the reaction mixture at low temperature. This maintains a low instantaneous concentration of the electrophile, favoring the more rapid N-acetylation of the starting material over subsequent reactions.
-
Solution 3: Milder Acetylating Agents. For highly sensitive substrates, consider alternative, less reactive acyl sources, such as thioesters, which can provide higher selectivity for N-acetylation under mild conditions.[6]
-
Caption: A logical workflow for troubleshooting common acetylation issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best combination of acetylating agent and base for selective N-acetylation? For maximum selectivity, the combination of sodium hydride (NaH) as the base and acetic anhydride (Ac₂O) as the acetylating agent in an anhydrous aprotic solvent like THF or DMF is highly recommended. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, making it a potent nucleophile. Acetic anhydride is preferred over acetyl chloride as its byproduct, acetate, is less likely to create acidic conditions that promote decarboxylation.
Q2: Do I need to protect the carboxylic acid group before performing the N-acetylation? In most cases, it is not necessary to protect the carboxylic acid. Under basic conditions (e.g., using NaH), the carboxylic acid will be deprotonated to its carboxylate salt. This deprotonation is much faster than the deprotonation of the N-H bond. Therefore, you will need to use at least two equivalents of the base: one for the carboxylic acid and one for the indole nitrogen. The resulting carboxylate is generally unreactive towards acetic anhydride under these conditions. Protecting the acid (e.g., as a methyl or ethyl ester) is an option but adds extra steps to the synthesis.
Q3: Can I use Friedel-Crafts conditions to achieve acetylation? Standard Friedel-Crafts conditions, which employ a Lewis acid like AlCl₃, are not suitable for the selective N-acetylation of indole-3-carboxylic acid.[10] These conditions are strongly acidic and will almost certainly cause rapid decarboxylation, followed by C-acetylation of the indole ring.[4][5] Such conditions should only be considered if C-acetylation of the benzene ring portion of the indole is the desired outcome, which is a much more challenging and specialized reaction.[11]
Q4: My reaction is very slow or does not go to completion, even with NaH. What could be the issue? This typically points to an issue with reagent quality or reaction setup.
-
Inactive Base: Sodium hydride is highly reactive with moisture. If it has been improperly stored, it may be coated with inactive sodium hydroxide. Use freshly opened NaH or wash it with anhydrous hexane before use.
-
Wet Solvent/Glassware: Any moisture in the reaction will consume the base. Ensure all solvents are rigorously dried and glassware is oven- or flame-dried before use.
-
Insufficient Base: Remember to use at least two equivalents of base to deprotonate both the carboxylic acid and the indole N-H.
Section 4: Recommended Protocol for Selective N-Acetylation
This protocol is designed to maximize the yield of 1-acetyl-indole-3-carboxylic acid while minimizing side reactions.
Materials:
-
Indole-3-carboxylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acetic Anhydride (Ac₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add indole-3-carboxylic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Add anhydrous DMF to the flask to dissolve the starting material (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (2.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Allow the mixture to stir at 0 °C for 30-45 minutes after the addition is complete.
-
Acetylation: Dilute acetic anhydride (1.2 eq) with a small amount of anhydrous DMF in the dropping funnel. Add the acetic anhydride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water to destroy any excess NaH.
-
Acidification & Extraction: Acidify the aqueous mixture to pH 2-3 with 1 M HCl. The product may precipitate. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 1-acetyl-indole-3-carboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Section 5: Data Summary
The choice of reaction conditions critically influences the product distribution. The following table summarizes expected outcomes based on different methodologies.
| Condition / Reagent | Base | Solvent | Temp. | Primary Product(s) | Key Consideration |
| Acetic Anhydride | NaH (2.2 eq) | DMF/THF | 0 °C → RT | 1-Acetyl-indole-3-carboxylic acid | Optimal for selectivity. Requires anhydrous conditions. |
| Acetic Anhydride | Pyridine | Pyridine | Reflux | Mixture of products, significant decarboxylation | High temperature and excess base/solvent can lead to side reactions. |
| Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 °C → RT | Indole, 3-Acetylindole | Classic Friedel-Crafts conditions; not suitable for this substrate. Causes rapid decarboxylation.[5][10] |
| Acetic Acid | Boric Acid | Mesitylene | Reflux | Low yield of N-acetyl product | Direct acylation is possible but often requires harsh conditions and gives low yields.[12] |
References
-
Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. ResearchGate. Available at: [Link]
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. CHEMICAL & PHARMACEUTICAL BULLETIN, 30(8), 3015-3017. Available at: [Link]
-
Chen, J., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 1-7. Available at: [Link]
-
Manikandan, A., et al. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(1), 136-141. Available at: [Link]
-
Tjell, A. O., & Sundén, H. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications, 53(99), 13306-13309. Available at: [Link]
-
Zhang, M., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. Tetrahedron Letters, 49(33), 4898-4901. Available at: [Link]
-
WO/2023/067628 - A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES. (2023). WIPO Patentscope. Available at: [Link]
-
Li, G., et al. (2020). DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Less Nucleophilic N-Heterocycles with Carboxylic Acids. ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. Available at: [Link]
-
Latimer, L. N., et al. (2020). Exploration of Acetylation as a Base-Labile Protecting Group in Escherichia coli for an Indigo Precursor. ACS Synthetic Biology, 9(10), 2829-2840. Available at: [Link]
-
Ghorai, S., & Gandeepan, P. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(17), 11529-11543. Available at: [Link]
-
Kim, S., et al. (2019). Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water. The Journal of Organic Chemistry, 84(4), 2036-2046. Available at: [Link]
-
Chen, K. H., et al. (1987). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 83(4), 815-817. Available at: [Link]
-
Zhou, X. Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(12), 1836-1844. Available at: [Link]
- US2701250A - Process of producing indole-3-acetic acids. Google Patents.
- CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
-
Challis, B. C., & Millar, E. M. (1972). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1618-1624. Available at: [Link]
-
Kumar, B., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36082-36119. Available at: [Link]
-
Ottoni, O., et al. (2001). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. Organic Letters, 3(7), 1005-1007. Available at: [Link]
-
Guitián, E., & Castedo, L. (1996). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 1(1), 1. Available at: [Link]
-
Ketcha, D. M., & Gribble, G. W. (1985). A New Protecting-Group Strategy for Indoles. The Journal of Organic Chemistry, 50(26), 5451-5457. Available at: [Link]
Sources
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Preventing decarboxylation of indole-3-carboxylic acids during reaction
Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for troubleshooting and preventing the undesired decarboxylation of indole-3-carboxylic acids during synthetic reactions. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate this common challenge, ensuring the integrity of your synthetic routes and the purity of your final products.
Frequently Asked Questions (FAQs): Understanding the "Why"
Q1: What is decarboxylation, and why is the indole-3-carboxylic acid scaffold so prone to it?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). Indole-3-carboxylic acids are particularly susceptible to this process due to the electron-rich nature of the indole ring. The mechanism often involves protonation at the C3 position of the indole nucleus. This creates a cationic intermediate that facilitates the elimination of CO₂. The resulting indolyl anion is stabilized by delocalization of the negative charge throughout the aromatic system, making the loss of CO₂ an energetically favorable process, especially under harsh conditions.
Q2: What are the most common laboratory conditions that trigger this unwanted side reaction?
Several factors can initiate or accelerate decarboxylation. You should be particularly cautious of:
-
Elevated Temperatures: Heat is the most common culprit. Many standard protocols that require refluxing or heating above ~80°C can lead to significant loss of the carboxyl group.[1][2]
-
Strongly Acidic Conditions: Acid-catalyzed decarboxylation is a well-documented pathway.[3] The use of strong mineral acids, often employed in esterifications or deprotections, can readily promote the reaction.
-
Presence of Certain Metal Catalysts: Transition metals like copper, palladium, and gold can catalyze decarboxylation, sometimes even at milder temperatures.[4] This is a critical consideration in cross-coupling reactions.
-
Basic Conditions: While less common than acid-catalyzed pathways for this specific scaffold, certain basic conditions, particularly with heat, can also promote decarboxylation.[5]
Q3: How can I confirm that decarboxylation is the source of my low yields or impure product?
Identifying the decarboxylated byproduct (the corresponding indole) is key. The most effective methods include:
-
Thin-Layer Chromatography (TLC): The decarboxylated indole is significantly less polar than the starting carboxylic acid. It will have a much higher Rf value. A new, high-Rf spot appearing as the reaction progresses is a strong indicator.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a definitive method. You will observe a new peak in your chromatogram with a mass corresponding to the loss of 44 Da (the mass of CO₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR of the crude reaction mixture, the disappearance of the carboxylic acid proton signal (typically >10 ppm) and the appearance of a new proton signal at the C3 position of the indole ring (around 6.5-7.5 ppm) confirms decarboxylation.
Troubleshooting Guide: Reaction-Specific Protocols
This section provides direct, actionable solutions for common synthetic transformations where decarboxylation poses a significant threat.
Scenario A: Amide Coupling Reactions
Issue: "I'm attempting to form an amide bond using standard coupling reagents (e.g., EDC, HATU, DCC), but my primary product is the decarboxylated indole, not my desired amide."
Root Cause Analysis: The activation of the carboxylic acid by a coupling reagent makes it an excellent leaving group, a process that can be accelerated by even moderate heat. The key is to form the activated intermediate and have it react with the amine nucleophile at a temperature low enough to suppress the competing decarboxylation pathway.
This protocol relies on kinetic control, where the desired reaction (amide formation) is faster than the undesired one (decarboxylation) at low temperatures.[6][7]
Step-by-Step Methodology:
-
Dissolve the indole-3-carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to -15°C using an appropriate cooling bath (e.g., salt-ice-water).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq) dropwise, ensuring the temperature does not rise above -10°C.
-
Stir the mixture at -15°C for 15-20 minutes to allow for the formation of the activated ester.
-
Add the amine (1.2 eq), either neat or dissolved in a minimal amount of solvent, dropwise.
-
Allow the reaction to stir at -15°C for 1 hour, then let it warm slowly to 0°C and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, allow it to warm to room temperature, but only after confirming the initial formation of the product at low temperatures.
This strategy separates the activation step from the amine addition, providing greater control.
Step-by-Step Methodology (Mixed Anhydride):
-
Dissolve the indole-3-carboxylic acid (1.0 eq) in anhydrous THF or DCM under an inert atmosphere.
-
Cool the solution to -20°C.
-
Add N-methylmorpholine (NMM) or triethylamine (TEA) (1.1 eq).
-
Slowly add isobutyl chloroformate or pivaloyl chloride (1.05 eq) dropwise. A precipitate (NMM·HCl) will form.
-
Stir the reaction at -20°C for 30 minutes.
-
In a separate flask, prepare a solution of your amine (1.2 eq) in the same solvent.
-
Add the amine solution to the mixed anhydride mixture slowly, keeping the temperature at -20°C.
-
Allow the reaction to proceed at low temperature, monitoring as described above.
| Temperature (°C) | Desired Amide Yield (%) | Decarboxylated Byproduct (%) |
| 50 | 15-25% | 70-80% |
| 25 (Room Temp) | 40-60% | 35-55% |
| 0 | 75-85% | 10-20% |
| -15 | >90% | <5% |
| Yields are illustrative and will vary based on substrates and specific coupling agents. |
Scenario B: Esterification Reactions
Issue: "My attempt at a Fischer esterification using sulfuric acid and refluxing in methanol resulted in complete decarboxylation."
Root Cause Analysis: The combination of strong acid and high heat creates the perfect storm for decarboxylation. Milder, non-acidic methods performed at lower temperatures are required.
This classic method avoids strong acids and high temperatures.
Step-by-Step Methodology:
-
Dissolve the indole-3-carboxylic acid (1.0 eq), the alcohol (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0°C for 1 hour, and then allow it to warm to room temperature and stir for 4-12 hours.
-
A white precipitate (dicyclohexylurea, DCU) will form. Monitor the reaction by TLC.
-
Upon completion, filter off the DCU and process the filtrate.
This is an excellent Sₙ2-based method that avoids acidic conditions entirely.
Step-by-Step Methodology:
-
Suspend the indole-3-carboxylic acid (1.0 eq) in a solvent like DMF or acetone.
-
Add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the carboxylate salt.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq).
-
Stir at room temperature or warm gently (40-50°C) if necessary, monitoring by TLC until the starting material is consumed.
Proactive Strategies & Advanced Concepts
Kinetic vs. Thermodynamic Control: A Guiding Principle
Understanding this concept is crucial for rational reaction design.[6][7][8][9]
-
Kinetic Product: The product that forms the fastest. In our case, this is the desired amide or ester. Its formation has a lower activation energy.
-
Thermodynamic Product: The most stable product. This is often the decarboxylated indole. Reaching this state may require more energy (higher activation energy) but results in a more stable final molecule.
Practical Implication: Low temperatures and shorter reaction times favor the kinetic product .[7] High temperatures and extended reaction times allow the reaction to overcome the higher activation energy barrier and eventually settle on the more stable thermodynamic product .
The Role of N-Protecting Groups
Protecting the indole nitrogen can be a powerful strategy. An electron-withdrawing protecting group, such as tosyl (Ts) or benzenesulfonyl (Bs), can decrease the electron density of the indole ring.[10] This destabilizes the cationic intermediate required for decarboxylation, thereby slowing down the undesired reaction. Common protecting groups like SEM ([2-(trimethylsilyl)ethoxy]methyl) can also be effective.[11]
When to Consider Protection:
-
When low-temperature protocols are still yielding significant decarboxylation.
-
When the planned synthesis involves high-temperature steps (e.g., certain cross-coupling reactions).
-
When using highly activating conditions that are known to be problematic.
References
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]
-
Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]
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Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Sci-Hub. [Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. PubMed. [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry - ACS Publications. [Link]
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Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
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Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. PubMed Central. [Link]
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Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
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Thermodynamic and kinetic reaction control. Wikipedia. [Link]
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(PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules. [Link]
- Process for the production of indole acids.
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Royal Society of Chemistry. [Link]
-
Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
14.3 Kinetic versus Thermodynamic Control of Reactions. OpenStax. [Link]
-
Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. [Link]
-
A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
-
Synthesis of 3-acylindoles via decarboxylative cross-coupling reaction of free (N-H) indoles with α-oxocarboxylic acids. J-STAGE. [Link]
-
Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. National Institutes of Health. [Link]
-
Protecting group. Wikipedia. [Link]
-
Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. MDPI. [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of 3-Acylindole-2-carboxylic Acid Derivatives as cPLA₂α Inhibitors
To the reader: Initial exploration for a guide on "2-acetyl-1H-indole-3-carboxylic acid derivatives" revealed a notable scarcity of published, peer-reviewed data on this specific scaffold. To provide a robust, data-driven comparison guide that meets the highest standards of scientific integrity, we have pivoted to a closely related and extensively studied isomeric class: 3-acylindole-2-carboxylic acid derivatives . This class offers a wealth of comparative efficacy data and a clear structure-activity relationship, making it an excellent subject for a technical guide aimed at drug development professionals. The principles and methodologies discussed herein provide valuable insights applicable to the broader field of indole-based drug discovery.
Introduction: Targeting the Engine of Inflammation
In the complex orchestra of the inflammatory response, the enzyme cytosolic phospholipase A₂α (cPLA₂α) acts as a critical conductor.[1][2] It is the gatekeeper for the release of arachidonic acid (AA) from cell membranes, a crucial precursor to a cascade of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[3][4] The activation of cPLA₂α is a rate-limiting step in this process, making it a prime therapeutic target for a host of inflammatory conditions, from rheumatoid arthritis to neurodegenerative diseases.[1][5]
The development of potent and selective cPLA₂α inhibitors is therefore a significant goal in medicinal chemistry.[4] The indole scaffold, a privileged structure in drug discovery, has proven to be a promising foundation for such inhibitors. This guide provides a detailed comparative analysis of a specific class—3-acylindole-2-carboxylic acids—synthesizing experimental data to elucidate the structural features that govern their inhibitory efficacy against cPLA₂α.
The cPLA₂α Signaling Pathway: A Rationale for Inhibition
Understanding the mechanism of action requires a clear picture of the target's role. Upon cellular stimulation by inflammatory signals (e.g., cytokines, growth factors), cPLA₂α translocates to the membrane, where it hydrolyzes phospholipids to release arachidonic acid. This AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, which drive the cardinal signs of inflammation.[3] Inhibiting cPLA₂α cuts off the supply of the essential substrate for this entire downstream cascade.
Comparative Efficacy and Structure-Activity Relationship (SAR) Analysis
The inhibitory potency of 3-acylindole-2-carboxylic acid derivatives against cPLA₂α has been systematically evaluated by modifying three key positions on the indole scaffold: the C3-acyl residue , the N1-substituent , and the C2-carboxylic acid group .[6] The experimental data, derived from assays on intact bovine platelets, provides a clear roadmap for optimizing inhibitory activity.[6]
The Critical Role of the C3-Acyl Chain
The length and nature of the acyl chain at the C3 position are paramount for potent enzyme inhibition. This chain is believed to mimic the fatty acid tail of the natural phospholipid substrate, anchoring the inhibitor in the active site.
Experimental Insight: The decision to explore long acyl chains is based on the hypothesis that mimicking the substrate's hydrophobic tail will enhance binding affinity. The data strongly validates this approach.
| Compound ID | C3-Acyl Residue | IC₅₀ (µM)[6] |
| 1a | -COCH₃ (Acetyl) | > 100 |
| 1b | -CO(CH₂)₄CH₃ (Hexanoyl) | > 100 |
| 1c | -CO(CH₂)₁₀CH₃ (Dodecanoyl) | 20 |
| 1d | -CO(CH₂)₁₄CH₃ (Hexadecanoyl) | 12 |
Modulation of Activity via the N1-Substituent
Modifications at the N1 position of the indole ring have a profound impact on activity, revealing a delicate balance between lipophilicity and the introduction of specific functional groups.
Experimental Insight: The introduction of long alkyl chains at the N1 position was explored to probe additional hydrophobic pockets in or near the enzyme's active site. However, this strategy proved counterproductive, suggesting a steric clash or an unfavorable interaction. The subsequent addition of a terminal carboxylic acid was a rational pivot to explore polar interactions and improve solubility.
| Compound ID | N1-Substituent | C3-Acyl Residue | IC₅₀ (µM)[6] |
| 1c | -H | Dodecanoyl | 20 |
| 2a | -(CH₂)₇CH₃ (Octyl) | Dodecanoyl | > 100 |
| 2b | -(CH₂)₁₁CH₃ (Dodecyl) | Dodecanoyl | > 100 |
| 3a | -(CH₂)₇COOH (8-Carboxyoctyl) | Dodecanoyl | 1.5 |
| 4a | -CH₂CH₂-O-Ph-p-COOH (2-(4-Carboxyphenoxy)ethyl) | Dodecanoyl | 0.5 |
-
Lipophilicity: Simple long alkyl chains (e.g., octyl, dodecyl) at the N1 position abolish inhibitory activity, likely due to steric hindrance.[6]
-
Polarity: The introduction of a terminal carboxylic acid on an alkyl linker dramatically restores and enhances potency. The 8-carboxyoctyl derivative (3a ) is over 10-fold more potent than the unsubstituted parent compound (1c ).[6]
-
Optimal Moiety: The most potent compound identified in the series, 4a (also referred to as 29b in the source literature), features a 2-(4-carboxyphenoxy)ethyl group at the N1 position, achieving a remarkable IC₅₀ of 0.5 µM.[6] This suggests that the specific length, rigidity, and terminal carboxylate of this substituent are optimal for interacting with a secondary binding site on the enzyme.
The Necessity of the C2-Carboxylic Acid
The carboxylic acid at the C2 position is a crucial pharmacophore, likely involved in a key ionic interaction or hydrogen bond within the enzyme's active site, possibly with a catalytic residue or a coordinating metal ion.
Experimental Insight: To confirm the importance of the C2-carboxylate, it was replaced with homologous acetic and propionic acid groups, effectively moving the acidic function away from the indole ring.
| Compound ID | C2-Substituent | C3-Acyl Residue | IC₅₀ (µM)[6] |
| 1c | -COOH | Dodecanoyl | 20 |
| 5a | -CH₂COOH (Acetic) | Dodecanoyl | > 100 |
| 5b | -(CH₂)₂COOH (Propionic) | Dodecanoyl | > 100 |
Experimental Protocol: cPLA₂α Inhibition Assay
The trustworthiness of the comparative data hinges on the robustness of the experimental method. The efficacy of these derivatives was determined by measuring their ability to inhibit the release of arachidonic acid in a cellular context.
Protocol: Inhibition of Arachidonic Acid Release in Bovine Platelets [6]
-
Preparation of Platelets:
-
Bovine blood is collected in a solution containing citrate-dextrose to prevent coagulation.
-
Platelet-rich plasma is obtained by centrifugation at low speed (e.g., 150 x g) for 20 minutes.
-
Platelets are then pelleted from the plasma by a second, higher-speed centrifugation (e.g., 650 x g) for 15 minutes.
-
The platelet pellet is washed and resuspended in a Tyrode buffer (a physiological salt solution) containing 0.1% bovine serum albumin (BSA). The final platelet concentration is adjusted to approximately 5 x 10⁸ cells/mL.
-
-
Incubation with Inhibitor:
-
Aliquots of the platelet suspension are pre-incubated with various concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO) or vehicle control for 10 minutes at 37°C.
-
Causality Check: This pre-incubation step is crucial to allow the inhibitor to permeate the cell membrane and engage with the cytosolic target enzyme before stimulation.
-
-
Stimulation of AA Release:
-
Arachidonic acid release is initiated by adding a calcium ionophore, such as A23187 (final concentration ~2.5 µM), to the platelet suspension.
-
Causality Check: A23187 artificially increases intracellular calcium levels, which is a primary signal for the activation and translocation of cPLA₂α to the membrane, thus ensuring the measured AA release is a direct consequence of cPLA₂α activity.
-
The reaction is allowed to proceed for 5 minutes at 37°C.
-
-
Termination and Extraction:
-
The reaction is stopped by acidification (e.g., with formic acid).
-
Lipids, including the released arachidonic acid, are extracted from the aqueous suspension using an organic solvent system (e.g., diethyl ether/methanol).
-
-
Quantification:
-
The organic extract is dried and the residue is reconstituted in a mobile phase.
-
The amount of released arachidonic acid is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce AA release by 50%) is then determined from the dose-response curve.
-
Conclusion and Future Directions
The systematic analysis of 3-acylindole-2-carboxylic acids demonstrates a clear and rational path to potent cPLA₂α inhibition. The key takeaways for drug development professionals are:
-
A long (C12-C16) acyl chain at the C3 position is essential for hydrophobic interaction in the active site.
-
The C2-carboxylic acid is an indispensable anchor, and its precise location is non-negotiable for activity.
-
The N1 position offers a powerful handle for potency optimization, where substituents capable of forming polar interactions, such as the 2-(4-carboxyphenoxy)ethyl group, can dramatically enhance efficacy.
The most potent derivative identified, 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid (IC₅₀ = 0.5 µM), serves as an excellent lead compound.[6] Future research should focus on improving the pharmacokinetic properties of this lead, exploring bioisosteric replacements for the carboxylic acid groups to enhance oral bioavailability, and conducting in vivo studies in relevant animal models of inflammation to validate its therapeutic potential.
References
-
Sun, G. Y., et al. (2022). Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System. International Journal of Molecular Sciences, 23(23), 15296. Available at: [Link]
-
Sun, G. Y., et al. (2015). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. Molecular and Cellular Neuroscience, 67, 8-17. Available at: [Link]
-
Zhang, Y., et al. (2022). Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma. Neural Regeneration Research, 17(8), 1717-1725. Available at: [Link]
-
Scheuer, W., et al. (1995). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry, 38(11), 1984-1994. Available at: [Link]
-
Brás, G., et al. (2022). Secreted Phospholipases A2: Drivers of Inflammation and Cancer. Cancers, 14(15), 3797. Available at: [Link]
-
Ghosh, M. (2006). Cytosolic phospholipase A2 and its role in apoptosis and inflammation. NORTH CAROLINA STATE UNIV - : NIFA Reporting Portal. Available at: [Link]
-
Sommerfelt, R. M., et al. (2015). Cytosolic Phospholipase A2 Modulates TLR2 Signaling in Synoviocytes. PLOS ONE, 10(4), e0119088. Available at: [Link]
-
Kniess, T., et al. (1998). 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2. Pharmazie, 53(1), 22-26. Available at: [Link]
-
Sun, G. Y., et al. (2015). cPLA2 in oxidative and inflammatory signaling pathways in microglial cells. ResearchGate. Available at: [Link]
-
Griesbacher, T. (2000). Phospholipase A2 inhibitors in development. Expert Opinion on Investigational Drugs, 9(5), 983-995. Available at: [Link]
-
Balsinde, J., et al. (2002). Phospholipase A(2) inhibitors as potential anti-inflammatory agents. Current Medicinal Chemistry, 9(12), 1229-1240. Available at: [Link]
-
Rühl, O., et al. (2011). 1-(3-biaryloxy-2-oxopropyl)indole-5-carboxylic acids and related compounds as dual inhibitors of human cytosolic phospholipase A2α and fatty acid amide hydrolase. ChemMedChem, 6(3), 485-495. Available at: [Link]
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A Comparative Analysis of 2-acetyl-1H-indole-3-carboxylic Acid as a Putative Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
Introduction: The Rationale for Investigating Novel IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology and immunology.[1][2][3] As a key enzyme in the kynurenine pathway, IDO1 catalyzes the rate-limiting step of tryptophan catabolism.[1][4] In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[4][5] This metabolic reprogramming suppresses the activity of effector T cells and natural killer cells while promoting the differentiation of regulatory T cells (Tregs), thereby fostering an immune-tolerant environment conducive to tumor growth.[4][5][6]
The clinical investigation of IDO1 inhibitors has yielded several promising candidates, including Epacadostat, Navoximod, and Linrodostat, which have advanced to clinical trials.[3] Despite initial enthusiasm, the therapeutic efficacy of some of these inhibitors has been variable, highlighting the need for continued research and development of new chemical entities with improved pharmacological profiles.[3]
This guide presents a comparative analysis of a novel compound, 2-acetyl-1H-indole-3-carboxylic acid, as a putative IDO1 inhibitor. The structural similarity of this compound to the natural substrate of IDO1, L-tryptophan, provides a strong rationale for its investigation. We will compare its hypothetical performance with established IDO1 inhibitors—Epacadostat, Navoximod, and Linrodostat—based on a series of proposed preclinical assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation immunomodulatory agents.
The IDO1 Pathway and Mechanism of Immune Suppression
IDO1 is a heme-containing enzyme that initiates the degradation of tryptophan.[7] The depletion of tryptophan, an essential amino acid, triggers a stress response in T cells, leading to cell cycle arrest and anergy.[4][5] Concurrently, the accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, which promotes the generation of immunosuppressive Tregs.[4][8] This dual mechanism of action effectively dismantles the anti-tumor immune response.[5][9]
Caption: The IDO1-mediated tryptophan to kynurenine pathway leading to immune suppression.
Comparative Profile of Known IDO1 Inhibitors
A thorough understanding of the landscape of existing IDO1 inhibitors is crucial for evaluating a new chemical entity. Below is a summary of the key characteristics of the comparators used in this analysis.
| Inhibitor | Mechanism of Action | Reported IC50 | Clinical Status (as of early 2026) |
| Epacadostat (INCB024360) | Potent and selective IDO1 inhibitor.[6] | ~71.8 nM (cell-based)[6] | Advanced clinical trials, though some studies have not met primary endpoints.[3] |
| Navoximod (GDC-0919) | Potent IDO1 inhibitor.[10] | ~75-90 nM (cell-based)[10] | Investigated in Phase I/II clinical trials, often in combination with other immunotherapies.[10][11] |
| Linrodostat (BMS-986205) | Selective and irreversible IDO1 inhibitor.[12] | ~1.1 nM (cell-based)[12] | Under investigation in various clinical trials for a range of cancers.[13][14] |
Experimental Design for Comparative Analysis
To objectively assess the potential of this compound as an IDO1 inhibitor, a tiered experimental approach is proposed. This workflow is designed to first establish its direct enzymatic inhibition and then to evaluate its activity in a more physiologically relevant cellular context.
Caption: Proposed experimental workflow for the comparative analysis of IDO1 inhibitors.
Part 1: In Vitro Characterization
1.1. Recombinant Human IDO1 Enzymatic Assay
-
Objective: To determine the direct inhibitory activity of this compound on purified recombinant human IDO1 enzyme and compare its potency with known inhibitors.
-
Protocol:
-
A reaction mixture is prepared containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[15]
-
Recombinant human IDO1 enzyme is added to the mixture.
-
The test compound (this compound) and reference inhibitors (Epacadostat, Navoximod, Linrodostat) are added at varying concentrations.
-
The reaction is initiated by the addition of L-tryptophan.
-
The reaction is incubated at 37°C and then terminated.
-
The product, N-formylkynurenine, is hydrolyzed to kynurenine, which is then quantified by HPLC or a colorimetric method using p-dimethylaminobenzaldehyde.[15]
-
IC50 values are calculated from the dose-response curves.
-
1.2. Cell-Based IDO1 Inhibition Assay
-
Objective: To assess the ability of the test compound to inhibit IDO1 activity within a cellular environment, which accounts for cell permeability and intracellular target engagement.
-
Protocol:
-
A human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells) is cultured.[16]
-
IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ).[17]
-
The cells are then treated with various concentrations of this compound and the reference inhibitors.
-
After a suitable incubation period, the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured by HPLC or LC-MS/MS as an indicator of IDO1 activity.[18]
-
Cell viability is assessed in parallel to rule out cytotoxicity-mediated effects.
-
Cellular IC50 values are determined.
-
Part 2: Functional and Selectivity Assays
2.1. T-cell Co-culture Assay
-
Objective: To evaluate the functional consequence of IDO1 inhibition by measuring the restoration of T-cell proliferation and activation.
-
Protocol:
-
IDO1-expressing cancer cells (as described in 1.2) are co-cultured with a T-cell line (e.g., Jurkat) or primary human T-cells.[17]
-
The co-cultures are treated with the test compound and reference inhibitors.
-
T-cell proliferation is measured using standard methods such as CFSE dilution or BrdU incorporation assays.
-
T-cell activation can be assessed by measuring the secretion of cytokines like IL-2 into the culture medium.[16]
-
2.2. Selectivity Profiling
-
Objective: To determine the selectivity of this compound for IDO1 over other tryptophan-catabolizing enzymes, namely IDO2 and tryptophan 2,3-dioxygenase (TDO).
-
Protocol:
-
Enzymatic assays similar to the one described in 1.1 are performed using recombinant human IDO2 and TDO enzymes.
-
The IC50 values for the test compound against IDO2 and TDO are determined and compared to its IDO1 IC50.
-
Hypothetical Comparative Data
The following table presents hypothetical, yet plausible, data for this compound alongside the known inhibitors for a comprehensive comparison.
| Parameter | This compound | Epacadostat | Navoximod | Linrodostat |
| Enzymatic IC50 (IDO1) | 150 nM | 70 nM | 75 nM | 1.5 nM |
| Cellular IC50 (IDO1) | 250 nM | 71.8 nM[6] | 70-90 nM[10][19] | 1.1 nM[12] |
| T-cell Proliferation Rescue (EC50) | 300 nM | 80 nM | 90 nM | 2 nM |
| Selectivity (IDO1 vs. IDO2) | >100-fold | >100-fold | >50-fold | >1000-fold |
| Selectivity (IDO1 vs. TDO) | >100-fold | >100-fold | >50-fold | >1000-fold |
| Cytotoxicity (CC50) | > 50 µM | > 50 µM | > 50 µM | > 50 µM |
Interpretation and Future Directions
Based on the hypothetical data, this compound demonstrates promising, albeit more moderate, inhibitory activity against IDO1 compared to the established inhibitors Epacadostat and Navoximod, and is significantly less potent than the irreversible inhibitor Linrodostat. Its good selectivity profile and low cytotoxicity are favorable characteristics for a potential drug candidate.
The discrepancy between the enzymatic and cellular IC50 values for this compound may suggest suboptimal cell permeability or intracellular stability, which are critical parameters to optimize in future medicinal chemistry efforts. Structure-activity relationship (SAR) studies focusing on modifications to the acetyl and carboxylic acid moieties could lead to the identification of derivatives with enhanced potency and improved cellular activity.
Further investigations should also include in vivo studies in syngeneic mouse tumor models to assess the compound's pharmacokinetic properties, pharmacodynamic effects on tryptophan and kynurenine levels, and its anti-tumor efficacy, both as a monotherapy and in combination with checkpoint inhibitors.
Conclusion
This comparative guide provides a framework for the initial evaluation of this compound as a novel IDO1 inhibitor. The proposed experimental workflow and comparative analysis with established clinical candidates offer a robust strategy for characterizing its potential as a next-generation immunomodulatory agent. While the hypothetical data presented here positions it as a lead compound requiring further optimization, the indole-3-carboxylic acid scaffold remains a promising starting point for the development of new and effective cancer immunotherapies targeting the IDO1 pathway.
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IDO1: The Metabolic Gatekeeper of Immune Regulation and Its Therapeutic Promise. Medium. [Link]
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A Researcher's Guide to Assessing the Selectivity of Novel Anti-Inflammatory Agents: A Case Study with a 2-Acetyl-1H-indole-3-carboxylic Acid Scaffold
In the pursuit of safer and more effective anti-inflammatory therapies, the principle of selectivity is paramount. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) have long been the workhorses for managing pain and inflammation. However, their clinical utility is often hampered by significant side effects, primarily due to their broad-spectrum inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, using a hypothetical compound based on the 2-acetyl-1H-indole-3-carboxylic acid scaffold, against a key target in the inflammatory cascade: microsomal prostaglandin E2 synthase-1 (mPGES-1).
The indole core is a privileged structure in medicinal chemistry, and derivatives of indole-3-carboxylic acid have been explored as inhibitors for a variety of targets, including mPGES-1.[4][5][6] By focusing on mPGES-1, we aim to selectively block the production of the pro-inflammatory mediator prostaglandin E2 (PGE2) at the terminal step of its synthesis, thereby preserving the production of other physiologically important prostaglandins and potentially mitigating the side effects associated with upstream COX inhibition.[1][4][7]
This guide will walk you through the essential in vitro and cell-based assays required to build a robust selectivity profile for our lead compound. We will compare its performance against established drugs: a highly selective mPGES-1 inhibitor, the COX-2 selective inhibitor Celecoxib, and the non-selective NSAID Indomethacin. Through this comparative analysis, we will elucidate the rationale behind each experimental step, empowering you to design and execute self-validating protocols for your own drug discovery programs.
The Rationale for Targeting mPGES-1
The biosynthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes.[8][9] PGH2 is a critical branching point, serving as the substrate for various terminal synthases that produce a range of prostaglandins with diverse, and sometimes opposing, physiological functions.[4][10]
There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastric protection and platelet aggregation, and COX-2, which is inducible by inflammatory stimuli.[2][3][10] Non-selective NSAIDs like Indomethacin inhibit both COX-1 and COX-2, leading to a reduction in PGE2 but also to the gastrointestinal and cardiovascular side effects associated with the inhibition of COX-1-derived prostaglandins.[2][11] COX-2 selective inhibitors, such as Celecoxib, were developed to reduce these gastrointestinal side effects but have been associated with an increased risk of cardiovascular events, thought to be due to the shunting of PGH2 towards other pro-thrombotic pathways.[12][13][14]
Targeting mPGES-1, the inducible terminal synthase that specifically converts PGH2 to the pro-inflammatory PGE2, offers a more refined therapeutic strategy.[4][7] Selective inhibition of mPGES-1 is hypothesized to reduce inflammation without disrupting the production of other prostaglandins, thereby offering an improved safety profile.[1]
Caption: Simplified prostaglandin biosynthesis pathway highlighting the points of intervention for different classes of anti-inflammatory drugs.
Experimental Workflow for Selectivity Profiling
A systematic approach is crucial for accurately determining the selectivity of a novel compound. The following workflow outlines the key experimental stages, from initial in vitro enzyme assays to more physiologically relevant cell-based models.
Caption: A streamlined workflow for assessing the selectivity of a novel anti-inflammatory compound.
Part 1: In Vitro Enzyme Inhibition Assays
The initial step in selectivity profiling is to determine the direct inhibitory effect of the test compound on the purified target and off-target enzymes. This approach provides a clean measure of potency (typically as an IC50 value) without the complexities of cellular uptake, metabolism, or target engagement in a cellular environment.
Protocol 1: mPGES-1 Inhibition Assay (Cell-Free)
Objective: To determine the IC50 value of the test compound against human recombinant mPGES-1.
Methodology:
-
Reagents and Materials:
-
Human recombinant mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Reduced glutathione (GSH)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound and control inhibitors (dissolved in DMSO)
-
Stop solution (e.g., a solution of a stable PGE2 analog for standard curve generation in competitive ELISAs, or an acidic solution to quench the reaction)
-
96-well microplate
-
PGE2 detection kit (e.g., competitive ELISA or HTRF kit)[15][16]
-
-
Procedure: a. Prepare serial dilutions of the test compound and control inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations. b. In a 96-well plate, add the assay buffer, GSH, and the diluted compounds/controls. c. Add the mPGES-1 enzyme to each well (except for the no-enzyme control) and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the PGH2 substrate. e. Incubate for a defined period (e.g., 1-2 minutes) at 37°C. The reaction time should be within the linear range of product formation. f. Stop the reaction by adding the stop solution. g. Quantify the amount of PGE2 produced using a suitable detection method, such as a competitive ELISA.[17]
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: COX-1 and COX-2 Inhibition Assays (Cell-Free)
Objective: To determine the IC50 values of the test compound against ovine or human recombinant COX-1 and COX-2.
Methodology: This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase activity of the COX enzymes.[18][19]
-
Reagents and Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid substrate
-
Heme cofactor
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compound and control inhibitors (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~590 nm
-
-
Procedure: a. Prepare serial dilutions of the test compound and control inhibitors. b. To each well of a 96-well plate, add assay buffer, heme, and the diluted compounds/controls. c. Add the COX-1 or COX-2 enzyme and incubate for a short period (e.g., 5 minutes) at 25°C. d. Add the colorimetric substrate (TMPD). e. Initiate the reaction by adding arachidonic acid. f. Immediately read the absorbance at 590 nm over a period of time (e.g., 5 minutes) to measure the rate of TMPD oxidation.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 values using non-linear regression.
-
Part 2: Cell-Based Functional Assay
While in vitro enzyme assays are essential for determining direct inhibitory potency, they do not account for factors such as cell permeability, target engagement in a native environment, and potential off-target effects within a living system. A cell-based assay provides a more physiologically relevant measure of a compound's functional activity.
Protocol 3: Cellular PGE2 Production Assay
Objective: To measure the inhibition of PGE2 production by the test compound in a cellular context. A549 human lung carcinoma cells or RAW 264.7 murine macrophages are suitable models as they can be stimulated to produce high levels of PGE2.[6]
Methodology:
-
Reagents and Materials:
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with serial dilutions of the test compound and controls for a specified time (e.g., 1-2 hours). c. Add the inflammatory stimulus (e.g., IL-1β) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production. d. Incubate for a defined period (e.g., 18-24 hours). e. Collect the cell culture supernatant for PGE2 measurement. f. Quantify the PGE2 concentration in the supernatant using an ELISA kit according to the manufacturer's instructions. g. In a parallel plate, assess the cell viability of the treated cells to rule out cytotoxicity as a cause for reduced PGE2 levels.
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration.
-
Determine the cellular IC50 value by fitting the data to a four-parameter logistic equation.
-
Data Presentation and Interpretation
The data generated from these assays should be compiled into a clear and concise table to facilitate a direct comparison of the test compound's potency and selectivity against the controls.
Table 1: Comparative Potency and Selectivity Profile
| Compound | mPGES-1 IC50 (nM) (Enzymatic) | COX-1 IC50 (nM) (Enzymatic) | COX-2 IC50 (nM) (Enzymatic) | Cellular PGE2 IC50 (nM) | Selectivity Ratio (COX-1/mPGES-1) | Selectivity Ratio (COX-2/mPGES-1) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Selective mPGES-1 Inhibitor | ~5 | >10,000 | >10,000 | ~100 | >2,000 | >2,000 |
| Celecoxib | >10,000 | ~8,000 | ~200 | ~500 | N/A | N/A |
| Indomethacin | ~7,000 | ~15 | ~150 | ~20 | N/A | N/A |
Note: The IC50 values for the comparator compounds are representative values from the literature and may vary depending on the specific assay conditions.
Interpreting the Results:
-
Potency: The IC50 values from the enzymatic assays indicate the direct potency of the compounds against their respective targets. A lower IC50 value signifies higher potency.
-
Cellular Activity: The cellular PGE2 IC50 reflects the compound's ability to inhibit PGE2 production in a more complex biological system. A significant drop in potency from the enzymatic to the cellular assay may suggest issues with cell permeability or efflux.
-
Selectivity: The selectivity ratio is a critical parameter. For our test compound, a high selectivity ratio for COX-1/mPGES-1 and COX-2/mPGES-1 (ideally >1000-fold) would indicate that it is a highly selective mPGES-1 inhibitor. This would be a desirable profile, suggesting a lower propensity for the side effects associated with COX inhibition.
Conclusion
This guide has provided a detailed roadmap for assessing the selectivity of a novel anti-inflammatory compound with a this compound scaffold, using mPGES-1 as the primary target. By employing a combination of in vitro enzyme inhibition assays and a cell-based functional assay, researchers can build a comprehensive and reliable selectivity profile. This systematic and comparative approach is essential for identifying promising drug candidates with the potential for improved efficacy and safety, ultimately contributing to the development of the next generation of anti-inflammatory therapies.
References
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Zhang, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Signal Transduction and Targeted Therapy, 6(1), 1-15. Available from: [Link]
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Gauthier, J. Y., et al. (2010). Identification and development of mPGES-1 inhibitors: where we are at?. Future Medicinal Chemistry, 2(5), 763-784. Available from: [Link]
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Sluter, M. N., et al. (2023). The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders. Experimental Biology and Medicine, 248(9), 811-819. Available from: [Link]
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Bhattacharjee, J., et al. (2023). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UTHSC Digital Commons. Available from: [Link]
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Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry, 17(23), 7924-7932. Available from: [Link]
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Bergqvist, F., et al. (2020). A review on mPGES-1 inhibitors: From preclinical studies to clinical applications. Prostaglandins & Other Lipid Mediators, 147, 106383. Available from: [Link]
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Ahern, K., & Rajagopal, I. (2023). 6.10: Prostaglandin Synthesis. Biology LibreTexts. Available from: [Link]
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Rana, S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14738. Available from: [Link]
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Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Available from: [Link]
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Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. CORE. Available from: [Link]
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Patel, M., & Saneja, A. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Available from: [Link]
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Wikipedia. (2024). Prostaglandin. Available from: [Link]
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Kumar, A., et al. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 44(35), 15067-15077. Available from: [Link]
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Creative Diagnostics. (2021). Introduction to Prostaglandin. Available from: [Link]
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Bruno, I., et al. (2020). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters, 11(4), 488-494. Available from: [Link]
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Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 951017. Available from: [Link]
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Al-Salahi, R., et al. (2023). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available from: [Link]
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Gurusamy, M., et al. (2021). Inhibition of microsomal prostaglandin E synthase-1 ameliorates acute lung injury in mice. Journal of Translational Medicine, 19(1), 340. Available from: [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Characterization of 2-acetyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of synthetic and analytical methodologies for 2-acetyl-1H-indole-3-carboxylic acid, a functionalized indole derivative with potential applications in medicinal chemistry. As a Senior Application Scientist, my aim is to not only present protocols but to dissect the underlying chemical principles, empowering researchers to navigate the nuances of its synthesis and characterization, thereby ensuring reliable and repeatable outcomes.
Introduction: The Challenge of Reproducibility with Functionalized Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. However, the synthesis of specifically substituted indoles, such as this compound, can be fraught with challenges that impact reproducibility. The electron-rich nature of the indole ring makes it susceptible to various electrophilic substitution reactions, but controlling the regioselectivity, especially when multiple activating or deactivating groups are present, is a significant hurdle. Factors such as catalyst choice, reaction conditions, and even the order of reagent addition can dramatically influence the product distribution and yield. This guide will explore these variables to provide a framework for achieving consistent results.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound is not widely reported in a single, optimized procedure. Therefore, a critical evaluation of plausible synthetic routes, adapted from methodologies for similar indole derivatives, is essential. We will compare two primary strategies:
-
Direct Acylation of Indole-3-carboxylic Acid (or its ester): This approach is conceptually straightforward but challenging in practice due to the directing effects of the existing substituent.
-
A Multi-step Approach via a 2-Formyl Intermediate: This strategy offers greater control over regioselectivity by first introducing a formyl group at the C2 position, followed by its conversion to an acetyl group.
Strategy 1: Direct Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. However, for indoles, this reaction is notoriously complex. The indole nucleus can be acylated at the C2, C3, or N1 positions, and the presence of the carboxylic acid group at C3 further complicates the regioselectivity.
Causality Behind Experimental Choices:
-
Protecting Group Strategy: The carboxylic acid group is deactivating and can interfere with the Lewis acid catalyst. Therefore, a more viable approach involves the acylation of the corresponding ester, such as ethyl indole-3-carboxylate. The ester group is still deactivating but is less likely to form a stable complex with the Lewis acid.
-
Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can lead to polymerization or undesired side reactions with the indole nucleus. Milder Lewis acids, such as ZnCl₂ or Et₂AlCl, are often preferred to achieve cleaner reactions.
-
Solvent and Temperature: The choice of solvent and reaction temperature is critical in controlling the reaction rate and minimizing side product formation. Non-polar, aprotic solvents are typically used, and low temperatures are often necessary to enhance selectivity.
Challenges to Reproducibility:
-
N-acylation vs. C-acylation: A significant challenge is the competition between N-acylation and C-acylation. N-acylation is often kinetically favored, but the N-acyl product can sometimes rearrange to the C-acyl product under thermal or acidic conditions. This equilibrium can be difficult to control and is a major source of irreproducibility.
-
C2 vs. C3 Acylation: While the C3 position is generally the most nucleophilic site in indole, the presence of the ester at this position may direct acylation to the C2 position. However, achieving high selectivity can be difficult.
Illustrative Workflow: Friedel-Crafts Acylation
Caption: Workflow for the multi-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-formyl-1H-indole-3-carboxylate (Vilsmeier-Haack Reaction)
This protocol is adapted from procedures for the formylation of substituted indoles.
-
To a stirred solution of phosphorus oxychloride (POCl₃, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of ethyl indole-3-carboxylate (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-formyl-1H-indole-3-carboxylate.
Protocol 2: Hydrolysis of Ethyl 2-acetyl-1H-indole-3-carboxylate
This general protocol can be applied to the final deprotection step.
-
Dissolve ethyl 2-acetyl-1H-indole-3-carboxylate in a mixture of ethanol and 1 M aqueous sodium hydroxide (NaOH).
-
Heat the mixture at reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid (HCl) at 0 °C.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Comparative Data and Characterization
Ensuring the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques should be employed.
| Parameter | Method 1 (Direct Acylation) | Method 2 (Multi-step) |
| Purity (by HPLC) | Variable, often requires extensive purification | Generally higher after purification of intermediates |
| Yield | Lower to moderate, highly dependent on conditions | Moderate to good, more consistent |
| Key Byproducts | N-acylated indole, other C-acylated isomers | Incomplete oxidation products, Grignard side products |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is crucial for confirming the regiochemistry of acetylation. Key signals to look for include the singlet for the acetyl methyl group (around 2.5 ppm), the aromatic protons of the indole ring, and the disappearance of the proton at the C2 position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the acetyl carbonyl carbon (around 190-200 ppm) and the carboxylic acid carbonyl carbon (around 170-180 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the C=O stretching vibrations of the ketone (around 1680 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Illustrative Analytical Workflow
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-acetyl-1H-indole-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-acetyl-1H-indole-3-carboxylic acid. By moving beyond a simple checklist and explaining the causality behind each safety measure, we aim to build a deep, trusting foundation for your laboratory practices. This document is structured to provide a self-validating system of protocols, ensuring that every step, from preparation to disposal, is grounded in authoritative safety standards.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
While specific hazard data for this compound is not extensively documented, its structural similarity to other indole-based carboxylic acids necessitates a cautious approach. Compounds in this family, such as Indole-2-carboxylic acid and Indole-3-acetic acid, are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Some are classified as harmful if swallowed or in direct contact with the skin.[1] Therefore, a thorough risk assessment is the mandatory first step before any handling of this compound. The primary risks involve inhalation of airborne powder, direct skin contact, and eye exposure from splashes or dust.
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2]
-
Serious Eye Irritation: Can cause significant irritation if dust or solutions enter the eyes.[1][2]
-
Respiratory Irritation: Inhaling dust can lead to irritation of the respiratory tract.[2][3]
-
Acute Toxicity: May be harmful if swallowed or absorbed through the skin.[1]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale and Causality |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] | The powdered form of the acid can easily become airborne during weighing and transfer. Standard safety glasses are insufficient; side-shields are critical to prevent dust from entering the eyes from the periphery. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Indole compounds can be harmful upon skin contact.[1] Gloves must be worn at all times and inspected for tears before use. Contaminated gloves should be disposed of immediately following institutional protocols. |
| Body Protection | A long-sleeved laboratory coat. Consider a chemically resistant gown when handling larger quantities. | A lab coat is the minimum requirement to protect skin and personal clothing from incidental contact and minor spills.[4][6] |
| Respiratory Protection | A NIOSH-approved N95 respirator or equivalent.[4][7] | This is mandatory when weighing or handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine dust particles.[4] Surgical masks do not provide adequate protection against chemical particulates.[7] |
Operational Plan for Safe Handling: A Step-by-Step Protocol
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible, safe science.
Preparation and Engineering Controls
-
Ventilation is Key: All handling of solid this compound should ideally be performed within a certified chemical fume hood to control dust. For solution-based work, a well-ventilated area is required.[1][5]
-
Designate the Workspace: Clearly demarcate the area where the compound will be handled. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Review the SDS: Before starting, review the Safety Data Sheet for any available specific information on the compound or a closely related analogue.
-
Assemble all Materials: Have all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, ready within the designated workspace to minimize movement and potential for spills.
Handling the Compound
-
Don Appropriate PPE: Before entering the designated workspace, put on your lab coat, safety goggles, and gloves as outlined in the table above. If weighing the solid, an N95 respirator is also required.
-
Weighing the Solid:
-
Perform this task in a fume hood or a designated balance enclosure.
-
Use anti-static weigh boats to prevent the fine powder from jumping.
-
Carefully transfer the desired amount using a clean spatula. Avoid creating dust clouds.
-
Close the primary container tightly immediately after use.
-
-
Preparing Solutions:
-
Add the weighed solid to the solvent slowly.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the container covered as much as possible during dissolution.
-
Storage
-
Container Integrity: Store the compound in a tightly closed container to prevent moisture absorption and release of dust.[1][5]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3][5]
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.
Spill Management and Disposal
-
Spill Response:
-
For small powder spills, do not use a dry brush or towel, as this will aerosolize the dust. Gently cover the spill with damp paper towels, then carefully wipe it up from the outside in.
-
For liquid spills, absorb with an inert material (e.g., vermiculite or sand).
-
Place all contaminated materials into a sealed, labeled container for chemical waste.
-
-
Waste Disposal:
-
All waste, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1][5]
-
Do not discharge the chemical or its solutions into sewer systems or the general environment.[5] The material should be sent to a licensed chemical destruction facility.[5]
-
Emergency First-Aid Procedures
In the event of an exposure, immediate action is critical.
-
After Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[3][5]
-
After Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- Echemi. ((2S)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid Safety Data Sheets).
- Fisher Scientific. (Safety Data Sheet: Indole-2-carboxylic acid).
- Cayman Chemical. (Safety Data Sheet: Indole-3-carboxaldehyde).
- Oxford Lab Fine Chem LLP. (Material Safety Data Sheet - Indole-3-acetic acid 99%).
-
Ma, C., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Retrieved from [Link]
- Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.
- Sigma-Aldrich. (Safety Data Sheet: Indole).
- BenchChem. (Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid).
- ACS Material. (2020). PPE and Safety for Chemical Handling.
- Samson, I. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. Manufacturing Chemist.
- GERPAC. (Personal protective equipment for preparing toxic drugs).
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- National Center for Biotechnology Information.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.
- Sci-Hub. (The metabolism of indole-3-carboxylic acid by the rat).
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
